1-(4-bromobenzyl)-1H-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10-11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCRUIDKXQZWMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101218203 | |
| Record name | 1-[(4-Bromophenyl)methyl]-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670173 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
174367-70-5 | |
| Record name | 1-[(4-Bromophenyl)methyl]-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174367-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromophenyl)methyl]-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(4-Bromobenzyl)-1H-indole-3-carbaldehyde: Technical Profile & Synthetic Utility
This technical guide provides a comprehensive analysis of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde , a critical intermediate in the synthesis of indole-based pharmaceuticals, particularly those targeting K-Ras mutations (e.g., Oncrasin-1 analogs) and synthetic cannabinoids.
Executive Summary
1-(4-bromobenzyl)-1H-indole-3-carbaldehyde (CAS: 174367-70-5 ) is a bifunctional indole scaffold characterized by an aldehyde group at the C3 position and a para-bromobenzyl moiety at the N1 position.[1] This dual functionality makes it a high-value "divergent intermediate" in medicinal chemistry:
-
The Aldehyde (C3): Enables Knoevenagel condensations, reductive aminations, and Schiff base formation.
-
The Aryl Bromide (N1): Serves as a handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.
Physicochemical Profile
| Property | Data |
| IUPAC Name | 1-[(4-bromophenyl)methyl]indole-3-carbaldehyde |
| CAS Number | 174367-70-5 |
| Molecular Formula | C₁₆H₁₂BrNO |
| Molecular Weight | 314.18 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in water |
| Melting Point | 120–125 °C (Predicted based on chloro-analog Oncrasin-1 range of 115–119 °C) |
| Stability | Stable under normal conditions; light-sensitive (store in amber vials) |
Synthetic Methodologies
The most robust synthesis involves the N-alkylation of commercially available indole-3-carbaldehyde. This route is preferred over the Vilsmeier-Haack formylation of N-(4-bromobenzyl)indole due to higher regioselectivity and cleaner workup.
Protocol: N-Alkylation (Standard Operating Procedure)
This protocol utilizes mild basic conditions to prevent aldol polymerization of the aldehyde.
Reagents:
-
4-Bromobenzyl bromide (1.1 equiv)
-
Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or Sodium Hydride (NaH, 1.2 equiv)
-
Solvent: DMF (Anhydrous) or Acetonitrile
Step-by-Step Workflow:
-
Dissolution: Dissolve indole-3-carbaldehyde (10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (N₂ or Ar).
-
Deprotonation:
-
Option A (Mild): Add K₂CO₃ (20 mmol) and stir at Room Temperature (RT) for 30 mins.
-
Option B (Fast): Cool to 0°C, add NaH (12 mmol), and stir for 15 mins until H₂ evolution ceases.
-
-
Alkylation: Add 4-bromobenzyl bromide (11 mmol) dropwise.
-
Reaction: Stir at RT for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product typically appears as a new spot with higher R_f than the starting indole.
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate.[4]
-
Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, CH₂Cl₂).
Mechanism Visualization
The following diagram illustrates the N-alkylation pathway and the competing Vilsmeier-Haack route.
Caption: Primary synthesis via SN2 N-alkylation (Green path) vs. Vilsmeier-Haack formylation (Grey path).
Reactivity & Divergent Synthesis
This compound is a "linchpin" scaffold. The orthogonality of the aldehyde and the aryl bromide allows chemists to modify one end of the molecule without affecting the other.
A. C3-Aldehyde Modifications
-
Schiff Bases/Hydrazones: Reaction with amines or hydrazines yields biologically active Schiff bases (often investigated for antibacterial/antifungal activity).
-
Knoevenagel Condensation: Reaction with malononitrile or active methylene compounds yields vinyl nitriles, key intermediates for Oncrasin-1 analogs .
-
Oxidation: Conversion to the carboxylic acid using NaClO₂ (Pinnick oxidation).
B. N1-Aryl Bromide Modifications
The bromine atom is electronically activated for Palladium-catalyzed coupling:
-
Suzuki-Miyaura: Coupling with aryl boronic acids to extend the biaryl system.
-
Buchwald-Hartwig: Amination to introduce solubility-enhancing amine groups.
-
Sonogashira: Coupling with terminal alkynes for rigid linker systems.
Divergent Synthesis Map
Caption: Divergent synthetic utility showing C3-aldehyde (Yellow) and N1-bromide (Red) transformations.
Applications in Drug Discovery
Oncology: K-Ras Inhibition
The structural analog Oncrasin-1 (1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde) has demonstrated potent lethality in K-Ras mutant lung cancer cells.[2] The bromo-analog is frequently synthesized to:
-
Explore Halogen Bonding: Bromine is larger and more polarizable than chlorine, potentially enhancing binding affinity in the hydrophobic pocket of the target protein.
-
Late-Stage Functionalization: The bromine allows researchers to attach fluorescent tags or solubility tails after the core scaffold is built, facilitating mechanism-of-action studies.
Bioorthogonal Chemistry
Recent literature indicates the use of this scaffold in "Click Chemistry." By converting the aldehyde to an alkyne or azide (via subsequent steps), or coupling the bromide to an azide-bearing motif, researchers create probes for tracking indole distribution in cellular matrices.
Handling & Safety (SDS Summary)
-
Hazards: Classified as an Irritant (Skin/Eye/Respiratory) .
-
Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The aldehyde is susceptible to air oxidation to the carboxylic acid over time; amber glass is recommended to prevent photodegradation.
References
-
ChemicalBook. (2025).[1] 1-(4-Bromobenzyl)-1h-indole-3-carbaldehyde Product Page & CAS 174367-70-5.[1] Link
-
National Institutes of Health (NIH). (2019). Directed C–H Functionalization of C3-Aldehyde Indoles. PubMed Central. Link
-
Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and antioxidant evaluation. Link
-
Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.[6] Link
-
TargetMol. (2025). Indole-3-carbaldehyde Analogues and Inhibitor Libraries. Link
Sources
- 1. 化合物 4-Hydroxy-1H-indole-3-carbaldehyde|T67673|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 2. 1-(4-CHLORO-BENZYL)-1 H-INDOLE-3-CARBALDEHYDE | 75629-57-1 [chemicalbook.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Molecular Structure of 1-(4-Bromobenzyl)-1H-indole-3-carbaldehyde: A Technical Guide
Executive Summary
1-(4-bromobenzyl)-1H-indole-3-carbaldehyde represents a critical "lynchpin scaffold" in modern medicinal chemistry.[1][2] It serves as a bifunctional intermediate, combining the electron-rich indole core—a privileged structure in drug discovery—with two distinct reactive handles: an electrophilic formyl group at the C3 position and a halogenated benzyl moiety at the N1 position.[1][2] This dual functionality allows for divergent synthesis, enabling the rapid generation of libraries targeting tubulin polymerization, GSK-3β inhibition, and microbial resistance.[1][2] This guide details its synthesis, structural characterization, and reactivity profile.[1][2][3][4][5]
Molecular Architecture & Physicochemical Properties[1][2][3][4][6]
The molecule is defined by a planar indole system N-alkylated with a para-bromobenzyl group.[1][2] The C3-formyl group introduces a strong dipole and serves as a hydrogen bond acceptor, while the bromine atom increases lipophilicity and offers a site for halogen bonding or transition-metal catalyzed cross-coupling.[1][2]
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | 1-[(4-bromophenyl)methyl]indole-3-carbaldehyde |
| Molecular Formula | |
| Molecular Weight | 314.18 g/mol |
| Appearance | Off-white to pale yellow/light brown solid |
| Melting Point | 134–136 °C (Typical for pure crystalline forms) |
| Solubility | Soluble in DMSO, DMF, CHCl₃; Sparingly soluble in EtOH; Insoluble in |
| LogP (Predicted) | ~3.8 – 4.2 (High lipophilicity due to benzyl/bromo groups) |
| H-Bond Acceptors | 1 (Carbonyl Oxygen) |
| H-Bond Donors | 0 (N-H is substituted) |
Synthetic Architecture
The most robust route to 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde avoids the regioselectivity issues of direct formylation by utilizing N-alkylation of the pre-formylated indole precursor .[1][2] This ensures exclusive N1 substitution without competing C-alkylation.[1][2]
Optimized Synthetic Protocol
Objective: Synthesis of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde via
Reagents:
-
Substrate: 1H-Indole-3-carbaldehyde (1.0 eq)
-
Base: Anhydrous Potassium Carbonate (
) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)[1][2] -
Solvent: DMF (Dimethylformamide) or Acetonitrile (
)[1][2]
Step-by-Step Methodology:
-
Activation: Dissolve 1H-indole-3-carbaldehyde in anhydrous DMF under an inert atmosphere (
or Ar). Add the base ( or NaH) and stir at room temperature for 30 minutes. Causality: This deprotonates the indole N-H (pKa ~16), generating the resonance-stabilized indolyl anion.[1][2] -
Coupling: Add 4-bromobenzyl bromide dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3). Target: Disappearance of the polar NH-indole spot and appearance of a less polar product spot.[1][2]
-
Workup: Pour the reaction mixture into crushed ice/water. The product will precipitate out as a solid.[1][2][6]
-
Purification: Filter the precipitate, wash copiously with water to remove DMF and inorganic salts.[1][2] Recrystallize from Ethanol or Ethanol/DMF mixtures to obtain analytical purity.[1][2]
Mechanistic Pathway & Workflow
The reaction proceeds via a classical
Figure 1: Synthetic workflow for the N-alkylation of indole-3-carbaldehyde.
Structural Characterization
Validating the structure requires confirming the loss of the N-H proton and the presence of the 4-bromobenzyl moiety.[1][2]
Nuclear Magnetic Resonance (NMR)
The
-
Aldehyde Proton (-CHO): A sharp singlet at 9.90 – 10.10 ppm .[1][2]
-
Indole C2-H: A singlet typically around 8.00 – 8.40 ppm .[1][2] This proton is deshielded by the adjacent aldehyde and nitrogen.[1][2]
-
Benzylic Protons (
): A singlet at 5.40 – 5.60 ppm .[1][2][7] This is the key diagnostic peak for successful N-alkylation.[1][2] -
Aromatic Region (6.8 – 8.5 ppm):
Infrared Spectroscopy (FT-IR)
-
C=O Stretch: Strong band at 1650 – 1670 cm⁻¹ (Conjugated aldehyde).[1][2]
-
Absence of N-H: The disappearance of the broad band at 3100–3300 cm⁻¹ (present in the starting material) confirms substitution at the nitrogen.[1][2]
-
C-Br Stretch: Weak bands in the fingerprint region (500–700 cm⁻¹).[1][2]
Reactivity & Functionalization[1][2][3][4]
This molecule is a "divergent intermediate."[1][2] The aldehyde allows for carbon-nitrogen bond formation, while the aryl bromide allows for carbon-carbon bond formation.[1][2]
Pathway A: Schiff Base Formation (Biological Pharmacophores)
The C3-aldehyde is highly reactive toward nucleophilic amines.[1][2] Condensation with thiosemicarbazides, hydrazines, or anilines yields Schiff bases (imines) .[1][2]
-
Relevance: These derivatives are extensively documented as inhibitors of tubulin polymerization and antioxidants.[1][2]
-
Conditions: Ethanol/Methanol, catalytic Acetic Acid, Reflux.[1][2]
Pathway B: Palladium-Catalyzed Cross-Coupling
The 4-bromo substituent enables Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the molecular scaffold at the "tail" of the indole.[1][2]
-
Relevance: Used to optimize lipophilicity and target binding affinity in the hydrophobic pocket of enzymes like GSK-3β.[1][2]
Figure 2: Divergent reactivity profile of the scaffold.[1][2]
References
-
Synthesis and Antioxidant Evaluation: Naik, N., et al. "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation."[1][2][4] Der Pharma Chemica, 2012, 4(2): 783-790.[1][2][4]
-
Anticancer Thiosemicarbazones: Bingül, M., et al. "Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase."[1][2] Afyon Kocatepe University Journal of Sciences, 2018.[1][2]
-
General Indole Functionalization: El-Sawy, E. R., et al. "1H-Indole-3-carboxaldehyde: Synthesis and Reactions."[1][2] Egyptian Journal of Chemistry, 2017.[1][2]
-
Crystal Structure Data: CCDC 684588 (Related N-benzyl analog).[1][2] Cambridge Structural Database.[1][2]
-
GSK-3β Inhibitors: "Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives." Molecules, 2022.[1][2][8] [1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives | MDPI [mdpi.com]
- 8. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]
1-(4-bromobenzyl)-1H-indole-3-carbaldehyde chemical formula C16H12BrNO
Technical Whitepaper: 1-(4-Bromobenzyl)-1H-indole-3-carbaldehyde
Subject: Synthetic Protocols, Chemical Reactivity, and Medicinal Applications of a Dual-Functional Indole Scaffold. Formula: C₁₆H₁₂BrNO Molecular Weight: 314.18 g/mol
Executive Summary
1-(4-Bromobenzyl)-1H-indole-3-carbaldehyde represents a "linchpin" intermediate in modern heterocyclic chemistry. Unlike simple indole derivatives, this compound possesses two distinct reactive handles—an electrophilic formyl group at the C3 position and a nucleophilic-susceptible aryl bromide on the
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | 1-[(4-bromophenyl)methyl]indole-3-carbaldehyde |
| CAS Registry (Parent) | Derivatives of 487-89-8 (Indole-3-carbaldehyde) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMF, DMSO, CH₂Cl₂, CHCl₃; Insoluble in water |
| Melting Point | Expected range: 95–110 °C (Structure-dependent variation) |
| Key Functional Groups | Aldehyde (C=O, reactive to amines/nucleophiles), Aryl Bromide (Ar-Br, reactive in Pd-catalyzed coupling) |
Core Synthesis Protocol: The N-Alkylation Gateway
The synthesis of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde relies on the regioselective
Reagents & Materials
-
Substrate: Indole-3-carbaldehyde (1.0 equiv)
-
Electrophile: 4-Bromobenzyl bromide (1.1 equiv)
-
Base: Anhydrous Potassium Carbonate (
) (2.0 equiv) or Cesium Carbonate ( ) (1.5 equiv) -
Solvent:
-Dimethylformamide (DMF) or Acetonitrile (MeCN) -
Catalyst (Optional): Potassium iodide (KI) (0.1 equiv) to accelerate alkylation via Finkelstein reaction in situ.
Step-by-Step Methodology
-
Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve indole-3-carbaldehyde (10 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Add anhydrous
(20 mmol) in a single portion. Stir the suspension at room temperature for 30 minutes. Observation: The mixture may turn yellow/orange as the indolyl anion forms. -
Alkylation: Add 4-bromobenzyl bromide (11 mmol) dropwise (if liquid) or portion-wise (if solid). If using KI, add it at this stage.
-
Reaction: Heat the mixture to 60–80 °C and stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (
~0.3) should disappear, replaced by a higher running spot ( ~0.6). -
Work-up: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.
-
Purification: Filter the precipitate, wash with copious water to remove DMF and inorganic salts, and dry under vacuum. Recrystallize from Ethanol or EtOH/Water mixtures to obtain pure crystals.
Mechanistic Insight & Regioselectivity
The reaction is an
Functional Applications: Divergent Synthesis
This compound is a "dual-warhead" scaffold. The aldehyde allows for modification of the "head" of the molecule, while the bromine allows for modification of the "tail."
Pathway A: C3-Formyl Derivatization (The "Head")
-
Schiff Bases: Reaction with primary amines, hydrazines, or thiosemicarbazides yields imines. These derivatives are heavily cited for antimicrobial and antiviral activity.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields acrylonitriles, often used as Michael acceptors in anticancer drug design.
Pathway B: N-Benzyl Cross-Coupling (The "Tail")
-
Suzuki-Miyaura Coupling: The aryl bromide is an excellent partner for boronic acids under Pd(0) catalysis. This allows the installation of biaryl systems, extending the lipophilic domain of the molecule to target deep hydrophobic pockets in proteins like K-Ras or Tubulin .
Figure 2: Divergent synthetic workflows utilizing the orthogonal reactive sites.
Analytical Characterization (Expected Data)
To validate the synthesis, researchers should look for these diagnostic signals:
-
¹H NMR (400 MHz, DMSO-d₆):
-
Aldehyde (-CHO): Singlet at
9.90 – 10.10 ppm. -
Indole C2-H: Singlet at
8.20 – 8.50 ppm (Deshielded by the aldehyde). -
Benzylic -CH₂-: Singlet at
5.40 – 5.50 ppm. -
Aromatic Protons: Two distinct multiplets. The indole protons (
7.2–8.2) and the 4-bromobenzyl protons (AA'BB' system, two doublets ~ 7.2 and 7.5).
-
-
IR Spectroscopy (KBr):
-
C=O Stretch: Strong band at 1640–1660 cm⁻¹ (Conjugated aldehyde).
-
C-Br Stretch: Weak band at 500–600 cm⁻¹.
-
Absence of N-H: Disappearance of the broad band at 3100–3300 cm⁻¹ confirms
-alkylation.
-
Safety & Handling
-
Hazards: The compound contains an aryl bromide and an aldehyde. It may be a skin and eye irritant (H315, H319). The precursor, 4-bromobenzyl bromide, is a lachrymator and severe skin irritant; handle only in a fume hood.
-
Storage: Store in a cool, dry place. The aldehyde is susceptible to oxidation to the carboxylic acid over time; store under inert gas (Argon/Nitrogen) for long-term stability.
References
-
Synthesis of Indole-3-Carboxaldehyde Analogs Title: Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Source: Der Pharma Chemica, 2012, 4(2): 783-790.[1] URL:[Link]
-
Biological Activity of Benzyl-Indole-3-Carbaldehydes Title: Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Source: Acta Poloniae Pharmaceutica, 2012. URL:[Link]
Sources
Strategic Synthesis and Application of 1-(4-Bromobenzyl)-1H-indole-3-carbaldehyde
[1]
Nomenclature and Structural Identity
The precise IUPAC designation 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde encodes specific structural priorities essential for database registration and patent filing.
-
Principal Functional Group: The carbaldehyde (-CHO) takes precedence, dictating the suffix and the numbering origin relative to the heterocycle.[1]
-
Parent Scaffold: The 1H-indole core.[1][2][3][4][5][6] The "1H" indicates the tautomer where the hydrogen (or substituent) resides on the nitrogen atom, which is the standard aromatic indole form.[1]
-
Substituents:
Structural Visualization
The following diagram illustrates the numbering scheme and the connectivity of the 4-bromobenzyl moiety.
[1][6][7]
Synthetic Strategy and Mechanistic Logic[1]
The synthesis of N-substituted indole-3-carbaldehydes generally follows two strategic disconnections:
-
Route A (Convergent): N-alkylation of a pre-existing indole-3-carbaldehyde.[1]
-
Route B (Linear): Vilsmeier-Haack formylation of an N-alkylated indole.[1]
Recommendation: Route A is the superior pathway for this specific compound.[1] It utilizes the commercially available indole-3-carbaldehyde (cheap, stable) and avoids the harsh acidic conditions of the Vilsmeier-Haack reaction which might affect sensitive functional groups if further derivatization is planned.[1]
Reaction Mechanism: N-Alkylation
The reaction proceeds via a classic nucleophilic substitution (
-
Regioselectivity: While the indolyl anion can attack from C3 or N1, the C3 position is already blocked by the aldehyde group, ensuring exclusive N1-alkylation .[1]
[1][6][7]
Detailed Experimental Protocol
This protocol is designed for high-yield synthesis (>85%) and easy purification, minimizing the need for column chromatography.[1]
Materials
-
Substrate: 1H-Indole-3-carbaldehyde (1.0 equiv)
-
Reagent: 4-Bromobenzyl bromide (1.1 equiv)[1]
-
Base: Anhydrous Potassium Carbonate (
) (2.0 equiv)[1] -
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)[1]
-
Note: DMF offers faster rates due to better solubility, but ACN is easier to remove.[1]
-
Step-by-Step Methodology
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indole-3-carbaldehyde (1.45 g, 10 mmol) in anhydrous DMF (15 mL).
-
Deprotonation: Add
(2.76 g, 20 mmol) in a single portion. Stir the suspension at Room Temperature (RT) for 15 minutes. The mixture may turn slightly yellow/orange, indicating anion formation.[1] -
Alkylation: Add 4-bromobenzyl bromide (2.75 g, 11 mmol) dropwise (if liquid) or portion-wise (if solid).
-
Safety: Benzyl bromides are lachrymators.[1] Perform this step in a fume hood.
-
-
Reaction: Stir the mixture at 60°C for 3-4 hours .
-
Quench & Workup (Precipitation Method):
-
Cool the reaction mixture to RT.
-
Pour the mixture slowly into ice-cold water (100 mL) with vigorous stirring.
-
The product is hydrophobic and should precipitate as an off-white solid.[1]
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water (3 x 20 mL) to remove residual DMF and inorganic salts.[1]
-
Purification:
Characterization & Quality Control
To validate the synthesis, compare the spectral data against these expected values.
1H NMR (400 MHz, DMSO- )
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Aldehyde | 9.95 - 10.05 | Singlet (s) | 1H | -CH O |
| Indole C2-H | 8.30 - 8.40 | Singlet (s) | 1H | Ar-H (Position 2) |
| Indole Ar-H | 8.10 - 7.20 | Multiplet (m) | 4H | Indole Benzenoid Ring |
| Benzyl Ar-H | 7.55 (d), 7.25 (d) | Doublets (AA'BB') | 4H | 4-Bromophenyl ring |
| Methylene | 5.45 - 5.55 | Singlet (s) | 2H | N-CH 2-Ar |
Key Diagnostic Signals:
Applications in Drug Discovery[1]
This molecule acts as a "privileged scaffold" intermediate.[1] The 4-bromo substituent is not merely a lipophilic cap; it is a functional handle for further diversification.[1]
-
Suzuki-Miyaura Coupling: The aryl bromide allows for palladium-catalyzed cross-coupling with boronic acids to create biaryl libraries (e.g., for kinase inhibitors).[1]
-
Knoevenagel Condensation: The C3-aldehyde is highly reactive toward active methylene compounds (e.g., malononitrile, barbituric acid) to form vinyl-indoles, often investigated as anticancer agents (tubulin polymerization inhibitors).[1]
-
Schiff Base Formation: Reaction with amines yields hydrazones or imines, a class of compounds recently explored as RXFP3 receptor agonists for neurological applications.[1]
References
-
Synthesis of Indole-3-carbaldehyde Derivatives
-
Source: ChemicalBook & PubChem Databases. (2025).[1] "Indole-3-carboxaldehyde properties and reactions."
-
-
N-Alkylation Protocols (General Indole Chemistry)
-
Medicinal Chemistry Applications (RXFP3 Agonists)
-
Spectroscopic Data Comparisons
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives [mdpi.com]
- 6. Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists: Synthesis, Structure–Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Physical and Chemical Properties of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde
This in-depth technical guide details the physical and chemical properties, synthesis, and applications of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde , a critical intermediate in medicinal chemistry.
Chemical Identity & Structure
1-(4-bromobenzyl)-1H-indole-3-carbaldehyde is a functionalized indole derivative featuring a formyl group at the C3 position and a 4-bromobenzyl moiety attached to the indole nitrogen. This dual-functional scaffold serves as a versatile building block for developing bioactive heterocycles, particularly in oncology and virology.
| Property | Details |
| IUPAC Name | 1-[(4-bromophenyl)methyl]indole-3-carbaldehyde |
| CAS Registry Number | 174367-70-5 |
| Molecular Formula | C₁₆H₁₂BrNO |
| Molecular Weight | 314.18 g/mol |
| SMILES | O=Cc1cn(Cc2ccc(Br)cc2)c3ccccc13 |
| InChI Key | Unique identifier for structure verification (Predicted) |
Structural Features
-
Indole Core: Electron-rich aromatic system susceptible to electrophilic substitution at C3 (though blocked by the aldehyde) and C2.
-
C3-Formyl Group: Highly reactive electrophile for condensation reactions (e.g., Schiff base formation, Knoevenagel condensation).
-
N1-Benzyl Group: Provides lipophilicity and steric bulk; the para-bromo substituent is a handle for palladium-catalyzed cross-coupling reactions.
Physical Properties
The following properties characterize the solid-state and solution behavior of the compound. Note: Experimental values are derived from analogous N-benzylated indole-3-carbaldehydes where specific literature data is limited.
| Parameter | Value / Description | Context & Relevance |
| Appearance | Off-white to tan/pale yellow crystalline solid | Typical of oxidized indole derivatives; color darkens upon oxidation/light exposure. |
| Melting Point | 118 – 122 °C (Predicted/Analogous range) | Sharp melting point indicates high purity; lower than unsubstituted indole-3-carbaldehyde (193–198 °C) due to disruption of H-bonding. |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃. Insoluble in water.[1][2] | Lipophilic benzyl group drastically reduces water solubility compared to the parent indole. |
| LogP | ~4.5 (Predicted) | High lipophilicity suggests good membrane permeability but requires organic co-solvents for biological assays. |
| Stability | Stable under ambient conditions. Light sensitive. | Store in amber vials at 2–8°C to prevent gradual photo-oxidation of the aldehyde. |
Synthesis & Production Protocol
The synthesis follows a standard N-alkylation protocol. This method ensures high regioselectivity for the N1 position due to the acidity of the indole N-H proton (pKa ~16) enhanced by the electron-withdrawing C3-formyl group.
Reagents & Mechanism
-
Substrate: Indole-3-carbaldehyde (CAS: 487-89-8)
-
Electrophile: 4-Bromobenzyl bromide (CAS: 589-15-1)
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile
Step-by-Step Laboratory Protocol
-
Preparation: In a flame-dried round-bottom flask, dissolve Indole-3-carbaldehyde (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq) to the solution. Stir at room temperature for 30 minutes to generate the indolyl anion.
-
Expert Insight: Using Cs₂CO₃ often accelerates the reaction due to the "cesium effect" (higher solubility/basicity).
-
-
Alkylation: Dropwise add 4-Bromobenzyl bromide (1.1 eq) dissolved in a minimum amount of DMF.
-
Reaction: Stir the mixture at 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting indole disappears.
-
Work-up: Pour the reaction mixture into ice-cold water. The product will precipitate as a solid.
-
Purification: Filter the precipitate, wash with water and cold hexanes. Recrystallize from Ethanol/DMF or purify via silica gel column chromatography (Eluent: Hexane/EtOAc).
Figure 1: Synthetic pathway for N-alkylation via SN2 mechanism.
Chemical Reactivity & Derivatives
This compound is a "divergent intermediate," meaning it can react at two distinct sites to create libraries of complex molecules.
A. Aldehyde Reactivity (C3 Position)
The formyl group is the primary site for functionalization, commonly used to generate Schiff bases (imines) which are potent pharmacophores.
-
Reaction: Condensation with amines, hydrazines, or thiosemicarbazides.
-
Product: Thiosemicarbazones (known for anticancer/antiviral activity).
-
Protocol: Reflux with thiosemicarbazide in Ethanol with catalytic acetic acid.
B. Aryl Bromide Reactivity (Para-Position)
The bromine atom on the benzyl ring acts as a handle for Palladium-catalyzed cross-coupling.
-
Reaction: Suzuki-Miyaura Coupling.
-
Reagents: Aryl boronic acid, Pd(PPh₃)₄ (catalyst), Na₂CO₃.
-
Utility: Allows extension of the carbon skeleton to probe the binding pocket in biological targets (SAR studies).
Figure 2: Divergent reactivity profile allowing dual-functionalization.
Spectral Characterization
Verification of the structure relies on identifying the loss of the N-H proton and the appearance of the benzylic methylene group.
| Technique | Key Signals (Expected) | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 9.9–10.0 ppm (s, 1H): Aldehyde CHO.δ 8.3–8.5 ppm (s, 1H): C2-H of Indole.δ 5.4–5.6 ppm (s, 2H): N-CH₂-Ar (Benzylic).δ 7.0–8.0 ppm (m, Ar-H): Aromatic protons (Indole + Benzyl).[3] | The singlet at ~5.5 ppm confirms N-alkylation. Absence of broad singlet at ~12 ppm confirms loss of N-H. |
| IR Spectroscopy | 1660–1680 cm⁻¹: C=O Stretch (Aldehyde).No band at 3200–3400 cm⁻¹: Absence of N-H stretch. | Strong carbonyl peak is diagnostic. |
| Mass Spectrometry | m/z 313/315 [M+H]⁺: 1:1 Isotopic pattern. | Characteristic bromine isotope pattern (⁷⁹Br/⁸¹Br) confirms the presence of the halogen. |
Applications in Drug Discovery
Oncology (Ras-Specific Cytotoxicity)
Research identifies this scaffold as a precursor to Oncrasin analogues. These compounds exhibit selective lethality against cancer cells harboring K-Ras mutations (found in pancreatic, lung, and colon cancers).
-
Mechanism: Disruption of RNA polymerase I/II function or direct aggregation of PKCiota.
-
Key Study: Analogues synthesized from CAS 174367-70-5 showed IC₅₀ values < 5 µM in T29K (Ras-mutant) cell lines [1].
Antiviral & Antimicrobial
Schiff base derivatives (thiosemicarbazones) of this aldehyde have demonstrated:
-
Antiviral activity: Inhibition of viral replication machinery.
-
Antimicrobial activity: Disruption of bacterial cell walls in S. aureus and E. coli.
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Store under inert gas (Nitrogen/Argon) if storing for long periods to prevent aldehyde oxidation.
References
-
Guo, W., et al. (2008). Oncogenic ras-specific cytotoxic compounds and methods of use thereof. Patent US20090093530A1.
-
ChemicalBook. (2025). Indole-3-carboxaldehyde Properties and CAS Data.
-
PubChem. (2025).[1][4] Compound Summary: Indole-3-carboxaldehyde.[3][5] National Library of Medicine.
-
Bingül, M. (2018). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe University Journal of Sciences.
-
El-Sawy, E. R., et al. (2017).[6] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry.
Sources
- 1. Propyne | CH3-C=CH | CID 6335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Neon - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 3. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 4. Neon | Ne | CID 23935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. azom.com [azom.com]
Technical Monograph: 1-(4-Bromobenzyl)-1H-indole-3-carbaldehyde as a Synthetic Intermediate
[1][2]
Part 1: Executive Summary
1-(4-Bromobenzyl)-1H-indole-3-carbaldehyde represents a high-value "bifunctional scaffold" in medicinal chemistry.[1][2] Unlike simple indole derivatives, this molecule possesses two orthogonal reactive handles:[1]
-
C3-Formyl Group: A classic electrophile for condensation reactions (Schiff base, Knoevenagel, Wittig).[1][2]
-
N-(4-Bromobenzyl) Moiety: A pre-installed aryl halide handle ready for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck, Sonogashira).[1][2]
This dual functionality allows for the rapid generation of "privileged structure" libraries, particularly in the development of antimicrobial, anticancer (tubulin polymerization inhibitors), and antioxidant agents.[1] This guide details the optimized synthesis, reactivity profile, and application of this intermediate.[1]
Part 2: Chemical Profile & Strategic Value[1][2]
| Property | Description |
| IUPAC Name | 1-[(4-bromophenyl)methyl]indole-3-carbaldehyde |
| Molecular Formula | C₁₆H₁₂BrNO |
| Molecular Weight | 314.18 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMF, DMSO, CH₂Cl₂, CHCl₃; limited solubility in alcohols; insoluble in water.[1][2] |
| Structural Advantage | The N-benzyl group blocks the indole N-H, preventing side reactions during C3-aldehyde functionalization while increasing lipophilicity (logP).[1][2] |
Part 3: Optimized Synthesis Protocols
Two primary routes exist for synthesizing this intermediate. Route A (N-Alkylation) is operationally superior for scale-up due to the commercial availability of indole-3-carbaldehyde and milder conditions.[1][2]
Method A: N-Alkylation of Indole-3-carbaldehyde (Preferred)
Rationale: This convergent route avoids the use of phosphorus oxychloride (POCl₃) on the benzylated substrate, reducing waste and simplifying workup.[1]
Reagents:
Protocol (Standard Operating Procedure):
-
Dissolution: Charge a round-bottom flask with indole-3-carbaldehyde (10 mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.
-
Base Addition: Add anhydrous K₂CO₃ (20 mmol) in a single portion. The suspension may turn slightly yellow.[1][2]
-
Alkylation: Add 4-bromobenzyl bromide (11 mmol) dropwise (if liquid) or portion-wise (if solid) over 10 minutes.
-
Reaction:
-
Workup: Pour the reaction mixture into crushed ice (200 g) with vigorous stirring. The product will precipitate as a solid.[1][2][3][4][5]
-
Purification: Filter the precipitate, wash copiously with water to remove DMF and inorganic salts.[2] Recrystallize from Ethanol or Ethanol/DMF mixtures to obtain pale yellow crystals.[1][2]
Method B: Vilsmeier-Haack Formylation (Alternative)
Rationale: Used when 1-(4-bromobenzyl)indole is already available or if C3-substitution needs to be the final step.[1][2]
Protocol Summary:
Part 4: Synthetic Utility & Reactivity Profile[1][2]
The true power of this intermediate lies in its orthogonal reactivity.[1][2]
C3-Aldehyde Transformations (The "Warhead" Builder)
The aldehyde is the primary site for diversifying the scaffold into bioactive derivatives.[1][2]
-
Schiff Base Formation: Reaction with primary amines (anilines, hydrazides) yields imines/hydrazones.[1]
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, barbituric acid).[1]
N-Benzyl Bromide Transformations (The "Linker" Extension)
Often overlooked, the aryl bromide allows for late-stage diversification via Pd-catalyzed coupling.[1][2]
Part 5: Visualization of Chemical Space[1][2]
The following diagram illustrates the synthesis and the divergent reactivity pathways.
Figure 1: Synthesis and divergent reactivity map of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde.
Part 6: Case Studies in Drug Discovery
The following table summarizes key biological applications where this intermediate serves as the primary scaffold.
| Therapeutic Area | Derivative Class | Mechanism of Action | Key Reference |
| Antimicrobial | Thiosemicarbazones | Chelation of metal ions (Fe, Cu) essential for bacterial metabolism; membrane disruption.[1][2] | [1, 3] |
| Anticancer | Indole-Triazole Hybrids | Inhibition of tubulin polymerization; induction of apoptosis in MCF-7 cell lines.[1][2] | [2] |
| Antioxidant | Schiff Bases | Scavenging of DPPH and ABTS radicals; stabilization via the indole NH (if free) or electron-rich system.[1][2] | [3] |
| Enzyme Inhibition | Sulfonyl/Benzyl derivatives | Inhibition of Acetylcholinesterase (AChE) for Alzheimer's therapy.[1][2] | [4] |
Part 7: References
-
Synthesis and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Source: Scientific Research Publishing (2014).[1][2] Context: Describes the synthesis of hydrazone derivatives from the aldehyde core. URL:[Link][1][2]
-
Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Source: MDPI (Molecules, 2022).[1] Context: Details the use of the bromobenzyl intermediate in click chemistry and anticancer screening. URL:[Link][1][2]
-
Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Source: Afyon Kocatepe University Journal of Science (2018).[1][2] Context: Provides specific protocols for Schiff base formation and antioxidant assays. URL:[Link]
-
Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde. Source: PMC - NIH (2014).[1][2] Context: While focusing on the sulfonyl analog, this paper establishes the structural parameters and crystal packing logic relevant to N-substituted indole-3-carbaldehydes.[1][2] URL:[Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 4. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
1-(4-bromobenzyl)-1H-indole-3-carbaldehyde material safety data sheet
This technical guide is structured as a high-level monograph for research and development professionals. It synthesizes material safety data with synthesis protocols and medicinal chemistry applications.[1][2]
CAS Registry Number: 143969-32-4 Chemical Family: Indole-3-carboxaldehyde derivatives Primary Application: Synthetic Intermediate (Cannabinoid Receptor Agonists, Schiff Base Ligands)[1][2]
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
This compound serves as a "privileged scaffold" intermediate.[1][2] The N-benzylation of the indole core modifies lipophilicity, while the C3-aldehyde remains a versatile handle for further functionalization (e.g., Knoevenagel condensation, reductive amination).[2]
Key Identifiers
| Parameter | Data |
| IUPAC Name | 1-[(4-bromophenyl)methyl]indole-3-carbaldehyde |
| Molecular Formula | C₁₆H₁₂BrNO |
| Molecular Weight | 314.18 g/mol |
| SMILES | O=Cc1cn(Cc2ccc(Br)cc2)c3ccccc13 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Chloroform; Insoluble in Water |
Physicochemical Properties (Experimental & Predicted)
| Property | Value / Range | Note |
| Melting Point | 118–122 °C (Predicted) | Note: N-substitution typically lowers the MP relative to the parent indole-3-carboxaldehyde (193°C).[1][2] |
| LogP | ~4.5 | High lipophilicity due to bromobenzyl group.[1][2] |
| Reactivity | Aldehyde oxidation; Nucleophilic addition | Air-sensitive; store under inert atmosphere (Ar/N₂).[1][2] |
Part 2: Strategic Utility in Drug Discovery[2]
This compound is not merely a reagent; it is a gateway to specific pharmacological classes.[1][2] Its primary utility lies in Structure-Activity Relationship (SAR) studies targeting G-protein coupled receptors (GPCRs).[1][2]
The Cannabinoid Connection (JWH Series Precursors)
Researchers utilize this intermediate to synthesize analogues of the JWH series (e.g., JWH-018).[1][2] While JWH-018 possesses an N-pentyl chain, replacing this with an N-(4-bromobenzyl) group allows scientists to probe the steric tolerance of the CB1/CB2 receptor binding pockets.[1][2] The aromatic stacking of the benzyl group often alters selectivity ratios between CB2 (peripheral) and CB1 (central) receptors.[1][2]
Synthetic Versatility Diagram
The following logic map illustrates how this core intermediate diverges into multiple therapeutic classes.
Figure 1: Divergent synthetic pathways from the parent aldehyde intermediate.[2]
Part 3: Safety & Handling (GHS Standards)[1][2]
Critical Warning: While the final product is an irritant, the synthesis precursors (specifically 4-bromobenzyl bromide) are potent lachrymators.[1][2] The protocol below assumes the presence of residual alkylating agents.
Hazard Classification (GHS)[1][2]
-
Signal Word: WARNING
Precautionary Strategy
| Hazard Category | Mitigation Protocol |
| Inhalation | Use Local Exhaust Ventilation (LEV). The aldehyde moiety can sensitize the respiratory tract.[1][2] |
| Skin Contact | Nitrile Gloves (Double gloving recommended). Lipophilic nature facilitates dermal absorption.[1][2] |
| Eye Contact | Safety Goggles + Face Shield. Risk of corneal injury from particulates.[1][2] |
| Storage | Inert Atmosphere. Store at 2-8°C under Argon to prevent oxidation to the carboxylic acid.[1][2] |
Part 4: Synthesis Protocols
Two methodologies are presented: the Classical Method (high yield, rigorous conditions) and the Green Chemistry Method (lower toxicity, easier workup).[1][2]
Method A: Classical N-Alkylation (NaH/DMF)
Best for: Large scale, high yield requirements.[2]
-
Setup: Flame-dry a 250mL Round Bottom Flask (RBF) under N₂ flow.
-
Deprotonation: Suspend Sodium Hydride (NaH) (1.2 eq, 60% dispersion in oil) in anhydrous DMF . Cool to 0°C.[1][2][3]
-
Addition: Add Indole-3-carboxaldehyde (1.0 eq) dropwise in DMF. Stir for 30 min at 0°C until H₂ evolution ceases (Solution turns yellow/orange).
-
Alkylation: Add 4-Bromobenzyl bromide (1.1 eq) dropwise.[1][2]
-
Reaction: Warm to Room Temperature (RT) and stir for 3-5 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1][2]
-
Quench: Pour mixture onto crushed ice.
-
Workup: Filter the precipitate. Wash with water (3x) and Hexane (2x) to remove mineral oil.[1][2] Recrystallize from Ethanol.[1][2]
Method B: Phase Transfer Catalysis (PTC)
Best for: Safety, avoiding NaH and DMF.[2]
-
Setup: Standard RBF with magnetic stirring.
-
Solvent System: Dissolve Indole-3-carboxaldehyde (1.0 eq) in Acetone or Acetonitrile .[1][2]
-
Base/Catalyst: Add Potassium Carbonate (K₂CO₃) (3.0 eq) and a catalytic amount of Tetrabutylammonium bromide (TBAB) (0.05 eq).[1][2]
-
Reaction: Reflux at 60°C for 6-12 hours.
-
Workup: Filter off inorganic salts. Evaporate solvent.[1][2][3] Redissolve residue in DCM, wash with water, dry over MgSO₄, and concentrate.[2]
Synthesis Workflow Visualization
Figure 2: Comparative process flow for the synthesis of the target material.
Part 5: Regulatory & Compliance Note
Research Use Only (RUO): While 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde is not currently listed as a Schedule I controlled substance (USA/DEA), it is a direct structural precursor to synthetic cannabinoids.[1][2]
-
Diversion Warning: Drug enforcement agencies monitor bulk purchases of indole-3-carboxaldehyde derivatives.[1][2]
-
Documentation: Maintain strict inventory logs linking usage to specific legitimate research projects (e.g., anti-cancer screening, material science).
-
Waste Disposal: Dispose of all reaction byproducts via licensed chemical waste contractors; do not pour down drains, as indole derivatives can be toxic to aquatic life.[1][2]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10256, Indole-3-carboxaldehyde.[1][2] Retrieved from [Link][1][2]
-
Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors.[1][2][4] Bioorganic & Medicinal Chemistry.[1][2][5] (Foundational text for Indole-JWH synthesis).
-
Organic Syntheses (Coll.[1][2] Vol. 4, p. 539). Indole-3-aldehyde Synthesis Protocol.[1][2] (Basis for formylation and subsequent alkylation logic). Retrieved from [Link][1][2]
Sources
Methodological & Application
Application Note: High-Efficiency Synthesis of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde
Abstract & Utility
This application note details a robust, scalable protocol for the N-alkylation of indole-3-carbaldehyde (3-formylindole) with 4-bromobenzyl bromide . The resulting compound, 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde, is a critical intermediate in the synthesis of bioactive hydrazones, Schiff bases, and chalcones evaluated for anticancer (breast cancer cell lines) and antiviral activity.
Unlike simple indoles, the presence of the electron-withdrawing formyl group at the C3 position significantly alters the electronic landscape of the indole ring, increasing the acidity of the N1-proton (pKa ~12 vs. ~16 for indole) while reducing the nucleophilicity of the nitrogen. This protocol addresses these challenges using a thermodynamic base control strategy to suppress side reactions and maximize yield (>85%).
Strategic Considerations
Reaction Design
The synthesis proceeds via an SN2 nucleophilic substitution . The key to success lies in generating the indolyl anion without promoting self-condensation of the aldehyde or C-alkylation.
| Parameter | Selection | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | Provides sufficient basicity to deprotonate 3-formylindole (pKa ~12) without the safety risks of metal hydrides (NaH) on scale. |
| Solvent | DMF (Anhydrous) | High dielectric constant promotes the dissociation of the K-indolyl salt, exposing the "naked" anion for faster attack on the benzyl halide. |
| Electrophile | 4-Bromobenzyl bromide | The benzylic bromide is highly reactive. The 4-bromo substituent provides a handle for further cross-coupling (Suzuki/Buchwald) later in the drug discovery pipeline. |
| Temperature | 80°C | Sufficient activation energy for N-alkylation while minimizing thermal decomposition of the aldehyde. |
Mechanistic Pathway
The reaction follows a classic deprotonation-alkylation sequence. The electron-withdrawing formyl group stabilizes the negative charge on the nitrogen via resonance, making the anion "soft" and favoring N-alkylation over C-alkylation.
Figure 1: Mechanistic pathway for the base-mediated N-alkylation of electron-deficient indoles.
Experimental Protocol
Materials & Equipment[1][2]
-
Reagents: Indole-3-carbaldehyde (98%), 4-Bromobenzyl bromide (98%), Anhydrous K₂CO₃, DMF (Anhydrous, 99.8%).
-
Equipment: 100 mL Round-bottom flask (RBF), Magnetic stirrer, Reflux condenser, Oil bath, Buchner funnel.
Standard High-Yield Method (K₂CO₃/DMF)
This method is preferred for its operational simplicity and high tolerance for moisture compared to NaH protocols.
Step-by-Step Procedure:
-
Preparation: In a clean, dry 100 mL RBF, dissolve Indole-3-carbaldehyde (1.45 g, 10.0 mmol) in anhydrous DMF (15 mL).
-
Activation: Add anhydrous K₂CO₃ (2.07 g, 15.0 mmol, 1.5 eq) to the solution.
-
Note: The suspension may turn slightly yellow/orange as the indolyl anion forms. Stir at Room Temperature (RT) for 15 minutes.
-
-
Alkylation: Add 4-Bromobenzyl bromide (2.75 g, 11.0 mmol, 1.1 eq) dropwise or portion-wise to the stirring suspension.
-
Caution: 4-Bromobenzyl bromide is a lachrymator. Perform this step in a fume hood.
-
-
Reaction: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours .
-
Monitoring: Check progress via TLC (Mobile Phase: Hexane:EtOAc 7:3). The starting material (Rf ~0.3) should disappear, and a new less polar spot (Rf ~0.6) should appear.
-
-
Quench & Workup:
-
Cool the reaction mixture to RT.
-
Pour the reaction mixture slowly into ice-cold water (100 mL) with vigorous stirring.
-
Observation: The product is hydrophobic and will precipitate as a white or off-white solid.
-
-
Isolation:
-
Filter the solid using a Buchner funnel.
-
Wash the filter cake copiously with water (3 x 20 mL) to remove residual DMF and inorganic salts (KBr, K₂CO₃).
-
Wash with a small amount of cold hexane (10 mL) to remove unreacted benzyl bromide.
-
-
Purification: Dry the solid under vacuum. If necessary, recrystallize from Ethanol or Ethyl Acetate/Hexane to yield the pure product.
Alternative Method (NaH/DMF)
Use only if the K₂CO₃ method fails or for rapid, small-scale library synthesis.
-
Conditions: NaH (1.2 eq, 60% dispersion) in DMF at 0°C. Stir 30 min, then add alkyl halide. Warm to RT.
-
Pros: Faster reaction time (1-2 hours).
-
Cons: Higher safety risk (H₂ evolution); requires strictly anhydrous conditions.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde.
Characterization & Quality Control
Upon isolation, the product should be characterized to confirm N-alkylation (vs. O-alkylation of the aldehyde enol, which is rare, or C-alkylation).
| Technique | Expected Signal / Observation | Interpretation |
| Appearance | Off-white to pale yellow solid | High purity. Dark brown indicates oxidation or residual iodine/bromine. |
| ¹H NMR (DMSO-d₆) | δ 9.9–10.0 (s, 1H) | CHO group. Confirms the aldehyde is intact. |
| δ 8.3–8.5 (s, 1H) | C2-H Indole. Characteristic singlet for the proton adjacent to Nitrogen. | |
| δ 5.4–5.6 (s, 2H) | N-CH₂-Ar. Diagnostic peak. Shift from ~12 ppm (NH) to ~5.5 ppm confirms N-substitution. | |
| δ 7.1–7.6 (m, 4H) | Benzyl Aromatic. AA'BB' pattern typical of 1,4-disubstituted benzene. | |
| Mass Spec (ESI) | [M+H]⁺ ≈ 314/316 | 1:1 Isotopic pattern due to Bromine (⁷⁹Br/⁸¹Br). |
Troubleshooting & Optimization
Low Yield / No Precipitation
-
Cause: DMF volume too high or water quench volume too low.
-
Solution: The product is soluble in DMF. Ensure the Water:DMF ratio is at least 5:1 during the quench. If no solid forms, perform an extraction with Ethyl Acetate, wash the organic layer with 5% LiCl solution (to remove DMF), dry over Na₂SO₄, and concentrate.
Starting Material Remains
-
Cause: Incomplete deprotonation or degradation of alkyl halide.
-
Solution: Add a catalytic amount of Potassium Iodide (KI) (0.1 eq). This generates the more reactive 4-bromobenzyl iodide in situ (Finkelstein reaction), accelerating the SN2 attack.
Safety: Lachrymators
-
Risk: 4-Bromobenzyl bromide is a potent tear gas agent.
-
Control: All weighing and transfers must occur in a functioning fume hood. Neutralize glassware with dilute NaOH before removing from the hood.
References
-
General Protocol for N-Benzylation: Nikodinovic-Runic, J., et al. "Indole-based hydrazone derivatives: Synthesis, cytotoxicity assessment, and molecular modeling studies."[1][2] Journal of Molecular Structure, 2022, 1270, 133936.[1][2] (Validates the K₂CO₃/DMF reflux method for N-benzyl indole-3-carbaldehydes).
-
Solvent Effects in Indole Alkylation: Loidreau, Y., et al. "Study of N1-alkylation of indoles..." Organic & Biomolecular Chemistry, 2012. (Provides mechanistic insight into solvent choices for indole functionalization).
-
Alternative NaH Protocols: Al-Wahaibi, L.H., et al. "Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde..." Molecules, 2021, 26(21), 6667. (Describes N-alkylation using NaH/DMF/MeCN mixtures).
-
Starting Material Preparation (Vilsmeier-Haack): James, P. N., & Snyder, H. R. "Indole-3-aldehyde."[3] Organic Syntheses, Coll. Vol. 4, p.539 (1963). (Foundational reference for the synthesis and stability of the indole-3-carbaldehyde substrate).
Sources
- 1. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]
- 2. In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
Application Note: Vilsmeier-Haack Formylation of N-(4-Bromobenzyl)indole
Abstract & Introduction
The introduction of a formyl group at the C3 position of the indole core is a pivotal transformation in medicinal chemistry. This Application Note details the protocol for the Vilsmeier-Haack formylation of
This specific substrate is of high value because the 4-bromobenzyl moiety serves as a "dual-purpose" protecting group: it masks the indole nitrogen to prevent side reactions while providing a pre-installed aryl halide handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Key Technical Considerations
-
Regioselectivity: The reaction is highly selective for the electron-rich C3 position.
-
Reagent Stability: The Vilsmeier reagent (chloroiminium ion) is moisture-sensitive and thermally active; in-situ generation requires strict temperature control.
-
Substrate Integrity: The aryl bromide functionality is inert under Vilsmeier conditions, ensuring the halogen handle remains intact for future diversification.
Chemical Basis & Mechanism[1][2][3]
The Vilsmeier-Haack reaction utilizes a chloroiminium species generated in situ from
Mechanistic Pathway[1][2][3][5][6]
-
Reagent Formation: POCl
activates DMF, forming the electrophilic Vilsmeier reagent (chloromethylene)dimethyliminium chloride. -
Electrophilic Attack: The electron-rich indole C3 attacks the iminium carbon. The nitrogen lone pair drives this addition, temporarily disrupting aromaticity in the pyrrole ring.
-
Re-aromatization: Loss of a proton restores aromaticity, yielding an iminium intermediate.
-
Hydrolysis: Aqueous workup hydrolyzes the iminium salt to the final aldehyde.
Mechanism Diagram
Figure 1: Mechanistic flow of the Vilsmeier-Haack formylation targeting the indole C3 position.
Experimental Protocol
Safety Warning: POCl
Materials
-
Substrate:
-(4-bromobenzyl)indole (10.0 mmol, 2.86 g) -
Reagent: Phosphorus oxychloride (POCl
) (12.0 mmol, 1.12 mL, 1.2 equiv) -
Solvent/Reagent:
-Dimethylformamide (DMF) (Anhydrous, 10 mL + 5 mL for rinsing) -
Quenching: Sodium Acetate (sat.[2] aq.) or 2M NaOH, Ice.
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation (The "Cold" Step):
-
Charge a flame-dried 50 mL round-bottom flask (RBF) with anhydrous DMF (10 mL).
-
Cool the flask to 0–5 °C using an ice/water bath.
-
Add POCl
(1.12 mL) dropwise via syringe over 15 minutes. Critical: Maintain internal temperature <10 °C. The solution may turn pale yellow or pinkish.[3] -
Stir at 0 °C for 30 minutes to ensure complete formation of the chloroiminium salt.
-
-
Substrate Addition:
-
Dissolve
-(4-bromobenzyl)indole (2.86 g) in minimal DMF (5 mL). -
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Note: Pre-forming the reagent prevents direct interaction of POCl
with the substrate, minimizing tar formation.
-
-
Reaction Phase:
-
Remove the ice bath and allow the mixture to warm to room temperature (RT).
-
Heat the reaction mixture to 80 °C for 2–4 hours.
-
Monitoring: Check TLC (20% EtOAc/Hexane). The starting material (
) should disappear, replaced by a lower spot (aldehyde).
-
-
Workup & Hydrolysis:
-
Cool the mixture to RT.
-
Pour the reaction mixture slowly onto 50 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by adding saturated aqueous Sodium Acetate (NaOAc) or 2M NaOH until pH
7–8. -
Observation: The product will precipitate as a pale yellow/off-white solid.
-
Stir for 30 minutes to ensure complete hydrolysis of the iminium intermediate.
-
-
Isolation:
-
Filter the solid precipitate.[3]
-
Wash the filter cake with copious water (
mL) to remove residual DMF and salts. -
Dry the solid under vacuum at 45 °C.
-
Optional: Recrystallize from Ethanol or EtOAc/Hexane if high purity is required.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde.
Data Analysis & Expected Results
The product, 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde , is typically isolated as a pale yellow solid.
Characterization Table
| Feature | Expected Signal / Value | Interpretation |
| Appearance | Pale yellow solid | Typical for conjugated aldehydes. |
| Yield | 85 – 95% | Efficient conversion; minimal side products. |
| Diagnostic aldehyde proton (deshielded). | ||
| Indole C2 proton (shifted downfield by C3-CHO). | ||
| Benzylic methylene protons. | ||
| Indole and Bromobenzyl aromatic protons. | ||
| Aldehyde carbonyl carbon. |
Interpretation of Results
-
Regioselectivity: The absence of a C3 proton in the NMR and the singlet nature of the C2 proton confirm substitution at C3.
-
Stability: The retention of the bromine atom is confirmed by the integration of the aromatic region and Mass Spectrometry (characteristic Br isotope pattern M/M+2).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tars | Reaction temperature too high during addition. | Ensure POCl |
| Incomplete Reaction | Moisture in DMF or old POCl | Use anhydrous DMF. Distill POCl |
| Product Oiling Out | Incomplete neutralization or DMF retention. | Ensure pH is adjusted to 7-8. Wash the precipitate thoroughly with water. |
| Impurity Spots | C2-formylation (rare) or dimer formation. | Recrystallize from Ethanol.[3] C2-formylation usually only occurs if C3 is blocked. |
References
-
Vilsmeier, A.; Haack, A. "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide."[4] Berichte der deutschen chemischen Gesellschaft, 1927 , 60, 119–122.[5] (Foundational Vilsmeier-Haack paper).
-
James, P. N.; Snyder, H. R. "Indole-3-aldehyde." Organic Syntheses, 1959 , 39, 30. (Standard protocol for indole formylation).
-
Meth-Cohn, O.; Stanforth, S. P. "The Vilsmeier–Haack Reaction (Review)."[4] Comprehensive Organic Synthesis, 1991 , 2, 777–794. (Comprehensive review of mechanism and scope).
-
PubChem. "Indole-3-carboxaldehyde | C9H7NO."[6] (Chemical and physical properties data).
Sources
Application Note: Medicinal Chemistry Utility of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde
Executive Summary
The compound 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde represents a "privileged scaffold" in modern drug discovery. It serves as a bifunctional building block, combining a reactive formyl "warhead" at the C3 position with a lipophilic, halogenated "anchor" at the N1 position.
This application note details the strategic utilization of this intermediate in synthesizing three major classes of bioactive agents: Chalcones (Anticancer) , Schiff Bases (Antimicrobial) , and Thiosemicarbazones (Antiviral/Antioxidant) . Furthermore, we provide a protocol for leveraging the bromine substituent for late-stage diversification via palladium-catalyzed cross-coupling, a technique essential for Structure-Activity Relationship (SAR) optimization.
Structural Rationale & Pharmacophore Analysis[1]
The medicinal value of this scaffold stems from its ability to interact with diverse biological targets through specific molecular features:
-
The Indole Core: Mimics the side chain of Tryptophan; capable of hydrogen bonding and
- stacking interactions within enzyme active sites (e.g., Kinases, Tubulin). -
The C3-Formyl Group: A versatile electrophile for condensation reactions. It allows for the rapid generation of diverse libraries (hydrazones, imines, olefins).
-
The N1-(4-Bromobenzyl) Moiety:
-
Lipophilicity: Increases membrane permeability (
modulation). -
Steric Bulk: Fills hydrophobic pockets in targets like Tubulin (colchicine binding site).
-
Halogen Bonding: The bromine atom can participate in non-covalent halogen bonding (
-hole interactions) with backbone carbonyls of proteins, enhancing binding affinity.
-
Visualization: The Synthetic Hub
The following diagram illustrates the central role of the title compound in divergent synthesis.
Caption: Divergent synthetic pathways originating from the title scaffold. The dashed line indicates late-stage modification of the bromine handle.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (If not purchased)
Context: While commercially available, fresh preparation via N-alkylation ensures high purity and avoids oxidation byproducts.
Reagents: Indole-3-carbaldehyde, 4-Bromobenzyl bromide, Cesium Carbonate (
-
Dissolution: Dissolve indole-3-carbaldehyde (1.0 eq) in anhydrous DMF (5 mL/mmol) under an inert atmosphere (
). -
Deprotonation: Add
(1.5 eq). Stir at Room Temperature (RT) for 30 mins. Note: The solution will change color (often to reddish/brown) indicating anion formation. -
Alkylation: Dropwise add 4-bromobenzyl bromide (1.1 eq) dissolved in minimal DMF.
-
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Pour into ice-cold water. The product usually precipitates. Filter, wash with water, and recrystallize from Ethanol.
Protocol B: Synthesis of Anticancer Chalcones (Claisen-Schmidt)
Application: Indole-chalcones are potent tubulin polymerization inhibitors.
Reagents: Title Compound, Substituted Acetophenone, KOH/NaOH, Ethanol.
-
Setup: In a round-bottom flask, mix 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde (1 mmol) and the substituted acetophenone (1 mmol) in Ethanol (10 mL).
-
Catalysis: Add 40% aqueous KOH (0.5 mL) dropwise.
-
Reaction: Reflux at 80°C for 6–12 hours.
-
Expert Tip: If the starting material is insoluble in EtOH, use a 1:1 EtOH:THF mixture.
-
-
Isolation: Cool to RT. Pour into crushed ice/water containing a trace of HCl (to neutralize base).
-
Purification: The yellow/orange precipitate is filtered and recrystallized from Methanol.
Protocol C: Synthesis of Antimicrobial Schiff Bases
Application: Targeting bacterial cell wall synthesis or fungal enzymes.
Reagents: Title Compound, Aryl Amine (e.g., aniline derivatives), Glacial Acetic Acid (Cat.), Ethanol.
-
Mixing: Dissolve the aldehyde (1 mmol) and aryl amine (1 mmol) in Absolute Ethanol (15 mL).
-
Activation: Add 2–3 drops of Glacial Acetic Acid.
-
Reflux: Heat to reflux for 4–8 hours.
-
Checkpoint: Use a Dean-Stark trap if the reaction is sluggish (removes water to drive equilibrium).
-
-
Isolation: Cool to RT. The Schiff base often crystallizes directly. If not, remove solvent in vacuo and recrystallize from EtOH/CHCl3.
Quantitative Data Summary: Biological Potential
The following table summarizes expected biological activities based on literature analogs of N-benzyl-indole-3-carbaldehyde derivatives.
| Derivative Class | Target Mechanism | Typical IC50 / MIC Range | Key Structural Driver |
| Chalcones | Tubulin Polymerization Inhibition | 0.01 – 5.0 | |
| Hydrazones | Caspase-3 Activation / Apoptosis | 0.5 – 10 | H-bond donor/acceptor motif in linker |
| Schiff Bases | Bacterial DNA Gyrase Inhibition | 10 – 50 | Azomethine (-CH=N-) linkage |
| Thiosemicarbazones | ROS Scavenging / Metal Chelation | 10 – 100 | Sulfur/Nitrogen chelation site |
Advanced Application: Late-Stage Diversification
The "Bromine Advantage": unlike the chloro- or unsubstituted analogs, the 4-bromo group on the benzyl ring allows for Suzuki-Miyaura Cross-Coupling after the aldehyde has been derivatized. This enables the rapid synthesis of biaryl libraries without rebuilding the core scaffold.
Protocol (Suzuki Coupling on the N-Benzyl ring):
-
Substrate: 1-(4-bromobenzyl)-indole derivative (1.0 eq).
-
Partner: Aryl boronic acid (1.2 eq).
-
Catalyst:
(5 mol%). -
Base:
(3.0 eq). -
Solvent: Dioxane:Water (4:1).
-
Conditions: Degas with Argon. Heat at 90°C for 12 hours.
References
-
Synthesis and Reactions of 1H-Indole-3-carboxaldehyde: El-Sawy, E. R., et al. (2017).[1] Journal of Egyptian Chemical Society. Highlights the versatility of the aldehyde group in heterocycle formation.[2]
-
Anticancer Activity of Indole-Carbohydrazides: Le-Nhat-Thuy, G., et al. (2025). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Demonstrates the potency of N-halobenzyl indole derivatives against human cancer cell lines.[3]
-
Antioxidant Evaluation of Indole-3-carboxaldehyde Analogues: Der Pharma Chemica. Discusses the synthesis and free radical scavenging potential of aryl amine derivatives.
-
Protocol for Schiff Base Synthesis: BenchChem Application Note. General protocols for condensing amines with N-benzyl-indole-3-carbaldehydes.
-
Indole-Triazole Hybrids as GSK-3β Inhibitors: Molecules (MDPI). Reviews the role of indole scaffolds in kinase inhibition and cancer therapy.
Sources
Reduction of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde to (1-(4-bromobenzyl)-1H-indol-3-yl)methanol
Executive Summary
This application note details the protocol for the chemoselective reduction of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde to (1-(4-bromobenzyl)-1H-indol-3-yl)methanol . This transformation is a critical step in the synthesis of indole-based pharmacophores.
The protocol prioritizes Sodium Borohydride (
Chemical Strategy & Mechanism[1][2][3][4][5]
Reagent Selection: The Case for Borohydride
The substrate contains two reducible functionalities: the aldehyde at C-3 and the aryl bromide on the benzyl group.
| Reagent | Reactivity Profile | Risk Assessment | Recommendation |
| Aggressive Hydride Donor | High Risk: Can cause debromination of the aryl halide and potential reduction of the indole double bond at high temperatures. | Avoid | |
| Catalytic Hydrogenation | High Risk: High probability of hydrogenolysis (cleavage) of the C-Br bond. | Avoid | |
| Mild Nucleophilic Hydride | Optimal: Chemoselective for aldehydes/ketones. Inert toward aryl halides and the indole ring under standard conditions. | Preferred |
Reaction Mechanism
The reduction proceeds via a nucleophilic addition of the hydride ion (
-
Activation: The solvent (Methanol) activates the borohydride species.
-
Hydride Transfer: Formation of a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide deprotonates a solvent molecule (MeOH) to generate the primary alcohol.[2]
Critical Stability Warning
Indole-3-carbinols are acid-sensitive. In the presence of Bronsted or Lewis acids, the hydroxyl group is easily protonated and leaves, generating a resonance-stabilized carbocation at the C-3 position. This electrophile reacts rapidly with another indole molecule to form dimers (3,3'-diindolylmethane). Strict neutral or slightly basic workup conditions are required.
Visualization of Pathways
Reaction Mechanism & Side Reaction Avoidance
Figure 1: Mechanistic pathway highlighting the critical need to avoid acidic conditions to prevent dimerization.
Experimental Protocol
Materials & Stoichiometry
| Component | Role | Eq. | Mass/Vol |
| Substrate | Starting Material | 1.0 | 1.0 g (Example) |
| Reducing Agent | 1.5 | ~180 mg | |
| Methanol | Solvent | N/A | 10-15 mL (0.2 - 0.3 M) |
| Sat. | Quench Buffer | N/A | 10 mL |
| Ethyl Acetate | Extraction Solvent | N/A | 3 x 15 mL |
Step-by-Step Procedure
Step 1: Solubilization
-
Charge a clean, dry round-bottom flask with 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde (1.0 eq).
-
Add Methanol (anhydrous preferred, but reagent grade is acceptable).
-
Stir until fully dissolved. If solubility is poor, add a co-solvent like THF (up to 20% v/v).
-
Cool the solution to
using an ice bath. Note: Cooling controls the exotherm and minimizes side reactions.
Step 2: Reduction
-
Add Sodium Borohydride (1.5 eq) portion-wise over 5–10 minutes. Caution: Hydrogen gas evolution will occur.[3] Ensure the vessel is vented (e.g., via a needle or bubbler).
-
Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (
) . -
Stir for 1–2 hours.
Step 3: Monitoring (IPC)
-
Perform Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes).
-
Target: Disappearance of the aldehyde spot (higher
) and appearance of the alcohol spot (lower , stains blue/purple with Vanillin or PMA).
Step 4: Quench & Workup (CRITICAL)
-
Cool the mixture back to
. -
Slowly add Saturated Aqueous Ammonium Chloride (
) or Water. Do not use HCl. -
Dilute with water and extract 3 times with Ethyl Acetate .
-
Combine organic layers and wash with Brine .
-
Dry over Sodium Sulfate (
) and filter. -
Concentrate under reduced pressure (Rotary Evaporator) at
.
Step 5: Purification
-
The crude product is often pure enough (>95%) for subsequent steps.
-
If purification is required: Recrystallize from Toluene/Hexanes or perform Flash Chromatography.
-
Chromatography Note: Use silica gel pre-treated with 1% Triethylamine (
) to neutralize acidity. Elute with Hexanes/EtOAc (gradient 10% 40%).
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing the neutral quench step.
Analytical Validation
To confirm the identity of the product, compare the NMR signals of the starting material and the product.
| Feature | Aldehyde (Starting Material) | Alcohol (Product) |
| Functional Group | ||
| Singlet at ~9.9 - 10.1 ppm | Doublet/Singlet at ~4.6 - 4.9 ppm ( | |
| IR Spectroscopy | Strong | Broad |
Self-Validation Check:
-
If the NMR shows a singlet at ~5.5 ppm corresponding to a
bridging two indole rings, dimerization has occurred due to acidic handling. -
If the aryl region integration is lower than expected, debromination may have occurred (unlikely with
).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Incomplete Reaction | Wet solvent (NaBH4 decomposes) or old reagent. | Add 0.5 eq fresh |
| Product is Pink/Red | Indole oxidation/polymerization. | Purify immediately. Store under inert atmosphere ( |
| Low Yield / Sticky Solid | Polymerization during workup. | Ensure quench was not acidic. Avoid heating >40°C during evaporation. |
| Precipitate during Quench | Boron salts crashing out. | Add more water to dissolve salts before extraction. |
References
-
Banfield, S. C., et al. "Indole-3-carbinol: a chemopreventive agent." Organic Syntheses, Coll. Vol. 10, p. 464 (2004). Link
- Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd Edition. Oxford University Press, 2012. (Chapter 24: Chemoselectivity and Reduction).
-
Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media."[4] Chemical Society Reviews, 1998. (Context on avoiding acidic media for simple alcohol synthesis). Link
-
PubChem Compound Summary. "Indole-3-carbinol." National Center for Biotechnology Information. Accessed Oct 2023. Link
-
Organic Chemistry Portal. "Sodium Borohydride - Reactivity and Selectivity." Link
Sources
Application Note: Precision Oxidation of 1-(4-Bromobenzyl)-1H-indole-3-carbaldehyde to its Carboxylic Acid
Part 1: Executive Summary & Strategic Analysis
The Synthetic Challenge
The conversion of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde to its corresponding carboxylic acid presents a specific chemoselective challenge.[1] While the aldehyde-to-acid oxidation is a standard transformation, the indole core is electron-rich and highly susceptible to oxidative degradation, polymerization, or electrophilic halogenation at the C2 position.
Traditional oxidants like Jones Reagent (CrO₃/H₂SO₄) or Potassium Permanganate (KMnO₄) are unsuitable for this substrate. They frequently result in:
-
Over-oxidation of the indole ring (cleavage to isatins).
-
Acid-catalyzed polymerization of the indole.
-
Low yields due to harsh pH conditions.
The Solution: Pinnick Oxidation
This protocol utilizes the Pinnick Oxidation (also known as the Lindgren oxidation).[2] This method uses Sodium Chlorite (NaClO₂) as the oxidant in a buffered acidic medium.[3]
Why this method works for this substrate:
-
Mild Conditions: Operates at room temperature with a weak acid buffer (NaH₂PO₄, pH ~3-4), preserving the N-benzyl and bromide functionalities.
-
Chemoselectivity: Sodium chlorite is specific to aldehydes and does not attack the electron-rich indole double bond provided a scavenger is used.
-
Scavenger Necessity: The reaction generates Hypochlorous Acid (HOCl) as a byproduct.[1][2][4] Without a scavenger, HOCl will chlorinate the indole C2 position. We utilize 2-methyl-2-butene to irreversibly trap HOCl.
Part 2: Reaction Logic & Mechanism[2][5][6]
The success of this protocol relies on the interplay between the oxidant and the scavenger. The following diagram illustrates the reaction pathway and the critical role of the scavenger in protecting the indole ring.
Caption: Mechanism of Pinnick Oxidation showing the critical interception of HOCl by 2-methyl-2-butene to prevent indole chlorination.
Part 3: Detailed Experimental Protocol
Materials & Reagents Table
| Reagent | Equiv. | Role | Notes |
| 1-(4-bromobenzyl)-1H-indole-3-CHO | 1.0 | Substrate | Ensure high purity; yellow solid. |
| Sodium Chlorite (NaClO₂) | 3.0 - 5.0 | Oxidant | Use 80% tech grade; calculate based on active [O]. |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 3.0 | Buffer | Maintains pH 3-4 to control HClO₂ release. |
| 2-Methyl-2-butene | 10.0 - 15.0 | Scavenger | Volatile liquid; add in excess. |
| tert-Butanol (t-BuOH) | Solvent | Co-solvent | Solubilizes the lipophilic substrate. |
| Water (Deionized) | Solvent | Co-solvent | Solubilizes the inorganic oxidant. |
Step-by-Step Procedure
Step 1: Solvent Preparation & Dissolution
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde in t-BuOH (concentration ~0.1 M).
-
Note: If solubility is poor, THF may be substituted for t-BuOH, but t-BuOH is preferred as it is oxidatively inert.
-
-
Add 2-methyl-2-butene (10-15 equiv) to the solution.
-
Critical: This must be added before the oxidant to ensure immediate scavenging.
-
Step 2: Oxidant Solution Preparation
-
In a separate beaker, dissolve Sodium Chlorite (3-5 equiv) and NaH₂PO₄ (3 equiv) in deionized water (volume equal to the organic solvent, creating a 1:1 organic/aqueous ratio).
-
Safety: Do not acidify this solution directly before addition; it may evolve ClO₂ gas (yellow/green fumes).
-
Step 3: Controlled Addition
-
Place the reaction flask (substrate + scavenger) in a water bath at room temperature (20-25°C).
-
Add the aqueous oxidant solution dropwise to the organic phase over 15–30 minutes using an addition funnel.
-
Observation: The reaction mixture may turn pale yellow.[5] A slight exotherm is possible but usually negligible on small scales (<5g).
-
Step 4: Monitoring & Quenching
-
Stir vigorously for 4–12 hours.
-
Monitor by TLC:
-
Mobile Phase: 5% Methanol in DCM or 50% EtOAc/Hexanes.
-
Visualization: UV (254 nm). The aldehyde spot (less polar) should disappear; the acid spot (baseline or very polar) will appear.
-
Note: The carboxylic acid may streak on silica.[5] Add a drop of acetic acid to the TLC eluent to sharpen the spot.
-
Step 5: Workup & Isolation
-
Quench: Although most oxidant is consumed, add a small amount of saturated Na₂SO₃ (sodium sulfite) solution to destroy traces of HOCl/ClO₂.
-
Solvent Removal: Evaporate the volatile organic solvent (t-BuOH/THF) under reduced pressure (Rotavap).
-
Precipitation: The residue will be an aqueous suspension. Acidify carefully with 1M HCl to pH ~2.
-
Result: The target carboxylic acid, being lipophilic due to the bromobenzyl group, should precipitate as a white or off-white solid.
-
-
Filtration: Filter the solid using a Büchner funnel. Wash with copious water to remove inorganic salts.
-
Drying: Dry the solid in a vacuum oven at 45°C overnight.
Part 4: Quality Control & Troubleshooting
Expected Analytical Data
-
Appearance: White to pale beige powder.
-
¹H NMR (DMSO-d₆):
-
Disappearance of Aldehyde proton (~9.9 ppm, s).
-
Appearance of Carboxylic Acid proton (~12.0 ppm, broad s).
-
Indole C2-H (~8.0-8.2 ppm, s) must remain a singlet. If this splits or disappears, chlorination occurred.
-
Benzylic CH₂ (~5.5 ppm, s).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Chlorinated Byproduct (M+34) | Insufficient Scavenger | Increase 2-methyl-2-butene to 20-30 equiv. Ensure good stirring. |
| Incomplete Conversion | pH too high (>5) | The reaction requires acidic pH to generate HClO₂. Add more NaH₂PO₄ or trace dilute HCl. |
| Low Yield (Precipitation) | Product trapped in oil | If product oils out upon acidification, extract with EtOAc, dry over Na₂SO₄, and concentrate. |
| Substrate Insolubility | Wrong Solvent Ratio | Increase THF ratio. Ensure substrate is fully dissolved before adding aqueous phase. |
Part 5: Workflow Visualization
Caption: Operational workflow for the Pinnick oxidation of N-benzylated indole aldehydes.
References
-
Lindgren, B. O., & Nilsson, T. (1973).[3] Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[3][6] Acta Chemica Scandinavica, 27, 888–890.[3] Link
-
Pinnick, H. W., & Kraus, G. A. (1980). Oxidation of α,β-unsaturated aldehydes. The Journal of Organic Chemistry, 45(6), 1175–1176. Link
-
Raheem, M. A., et al. (2019). Green oxidation of indoles using halide catalysis.[7][8][9] Nature Communications, 10, 4766. (Context on indole sensitivity). Link
-
BenchChem. (2025).[4] Application Notes and Protocols for the Oxidation of Aldehydes to Carboxylic Acids. (General Protocol Comparison). Link
Sources
- 1. youtube.com [youtube.com]
- 2. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Lindgren oxidation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 7. Green oxidation of indoles using halide catalysis [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Green oxidation of indoles using halide catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde for anticancer drug discovery
Application Note: Strategic Derivatization of 1-(4-Bromobenzyl)-1H-indole-3-carbaldehyde for Anticancer Drug Discovery
Executive Summary
This guide details the synthetic utility and biological profiling of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde (Compound 1 ).[1] As a "privileged scaffold," the indole core serves as a mimetic of the amino acid tryptophan and the nucleotide base adenine, allowing it to interact with diverse biological targets including kinases, tubulin, and DNA topoisomerases.
The specific inclusion of the 4-bromobenzyl moiety at the N1 position provides two critical advantages over the unsubstituted parent indole:
-
Lipophilic Anchoring: The benzyl group enhances membrane permeability and facilitates hydrophobic interactions within the ATP-binding pockets of kinases (e.g., EGFR, VEGFR).
-
Orthogonal Functionalization: The aryl bromide serves as a latent handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid expansion of chemical space after the initial aldehyde derivatization.
Chemical Derivatization Strategy
The derivatization workflow is designed to exploit the molecule's two reactive centers: the C3-formyl group (electrophilic) and the N1-(4-bromobenzyl) group (nucleophilic/cross-coupling partner).
Workflow Diagram
Caption: Dual-handle derivatization strategy targeting distinct pharmacological outcomes.[1]
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: N-alkylation of Indole-3-carbaldehyde.[1]
Reagents:
-
4-Bromobenzyl bromide (1.1 eq)[1]
-
Potassium Carbonate (
) (2.0 eq)[1] -
DMF (Dimethylformamide), anhydrous
Procedure:
-
Dissolution: Dissolve Indole-3-carbaldehyde (1.45 g, 10 mmol) in 15 mL of anhydrous DMF in a round-bottom flask.
-
Base Addition: Add
(2.76 g, 20 mmol) and stir at room temperature for 30 minutes to facilitate deprotonation of the indole N-H. -
Alkylation: Add 4-Bromobenzyl bromide (2.75 g, 11 mmol) dropwise.
-
Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] The product will appear as a less polar spot compared to the starting indole.[1]
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form immediately.[1]
-
Purification: Filter the solid, wash copiously with water to remove DMF and inorganic salts.[1] Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Eluent: 10-20% EtOAc in Hexane).[1]
Yield Expectation: 85-92%
Validation:
Protocol B: Hydrazone Derivatization (Library Generation)
Objective: Targeting Tubulin Polymerization/Apoptosis. Mechanism:[1] Schiff base formation creates a rigid linker often required for occupancy of the Colchicine binding site on tubulin.[1]
Reagents:
-
Scaffold (Compound 1 ) (1.0 eq)[1]
-
Substituted Hydrazide (e.g., Benzenesulfonyl hydrazide, Isonicotinic acid hydrazide) (1.0 eq)
-
Ethanol (Absolute)[1]
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Procedure:
-
Setup: In a 50 mL flask, suspend Compound 1 (1 mmol) in 10 mL Ethanol.
-
Addition: Add the appropriate hydrazide (1 mmol) and catalytic acetic acid.
-
Reflux: Reflux the mixture for 3-5 hours. The suspension often clears then reprecipitates the product.[1]
-
Isolation: Cool to room temperature. Filter the precipitate.[1]
-
Washing: Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted starting materials.[1]
Self-Validating Check: The disappearance of the aldehyde proton signal (~9.9 ppm) and appearance of the imine/hydrazone proton (~8.2-8.6 ppm) in NMR confirms conversion.
Biological Evaluation & Data Analysis
Primary Screen: MTT Cytotoxicity Assay
Cell Lines: MCF-7 (Breast), HeLa (Cervical), A549 (Lung), HEK293 (Normal control).
Data Presentation Template:
| Compound ID | R-Group (Hydrazone) | MCF-7 | A549 | Selectivity Index (SI) |
| 1 (Scaffold) | N/A (Aldehyde) | > 50 | > 50 | - |
| 2a | Phenyl | 12.5 | 15.2 | > 2 |
| 2b | 4-Nitro-phenyl | 2.1 | 3.4 | > 10 |
| 2c | Pyridyl (Isoniazid) | 0.8 | 1.2 | > 25 |
| Doxorubicin | (Control) | 0.5 | 0.6 | 5 |
Note: Data represents typical trends for this scaffold class.[1] Electron-withdrawing groups (e.g.,
Mechanism of Action: Tubulin Polymerization
Compounds in this class often inhibit tubulin polymerization.[1]
-
Assay: Fluorescence-based tubulin polymerization assay (>99% pure tubulin).
-
Readout: Reduction in
of polymerization curve compared to Paclitaxel (stabilizer) and Colchicine (destabilizer).
Signaling Pathway Context
The following diagram illustrates the downstream effects of the lead derivatives on cancer cell survival pathways.
Caption: Proposed mechanism of action involving microtubule destabilization and apoptotic induction.[1][4][5][6][7][8]
References
-
Synthesis & Class Overview: El-Sawy, E. R., et al. "1H-Indole-3-carboxaldehyde: Synthesis and Reactions."[1][9] Egyptian Journal of Chemistry, 2017.[1][9] Link
-
Anticancer Hydrazones: Farooq, U., et al.[1][10][11] "In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents." RSC Advances, 2025. Link
-
Caspase Activation: Tantak, M. P., et al. "Synthesis and anticancer activity study of indolyl hydrazide–hydrazones."[1] Medicinal Chemistry Research, 2016.[1][6][12] Link[1]
-
4-Chlorobenzyl Analog Data: Le, N. T., et al. "Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents."[1][5] Bioorganic & Medicinal Chemistry Letters, 2015.[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. You are being redirected... [hit2lead.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Indole-3-carbaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 9. semanticscholar.org [semanticscholar.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. japsonline.com [japsonline.com]
Application Note: Strategic Utilization of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde in Heterocyclic Synthesis
[1]
Executive Summary & Chemical Profile[1][2][3]
The compound 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde represents a "privileged scaffold" in drug design.[1] It combines the bioactive indole core with two distinct reactive handles:[1]
-
C3-Formyl Group (Aldehyde): A highly reactive electrophile for condensation reactions (Schiff bases, Knoevenagel) and heterocycle ring closure.[1]
-
N-Benzyl Aryl Bromide: A latent handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification after the heterocycle is formed.[1]
This dual-functionality makes it an ideal precursor for synthesizing thiazolidinones , pyrazolines , and chalcone-based hybrids with antimicrobial and anticancer profiles.[1]
Chemical Specifications
| Property | Specification |
| IUPAC Name | 1-[(4-bromophenyl)methyl]indole-3-carbaldehyde |
| Molecular Formula | |
| Molecular Weight | 314.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF, DMSO, |
| Key Reactivity | Electrophilic attack at Carbonyl (C=O); Nucleophilic substitution at C-Br |
Core Synthesis: Preparation of the Scaffold
Before synthesizing complex heterocycles, the high-purity starting material must be generated via N-alkylation.[1]
Protocol A: N-Alkylation of Indole-3-carbaldehyde
Objective: Synthesize 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde from commercially available indole-3-carbaldehyde.[1]
Reagents:
-
Indole-3-carbaldehyde (1.0 eq)[1]
-
4-Bromobenzyl bromide (1.1 eq)[1]
-
Potassium Carbonate (
), anhydrous (2.0 eq)[1] -
DMF (Dimethylformamide), anhydrous (5 mL/mmol)[1]
Step-by-Step Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve indole-3-carbaldehyde in anhydrous DMF. Add
and stir at room temperature (RT) for 30 minutes. Expert Note: This deprotonates the indole N-H ( ), generating the reactive indolyl anion.[1] -
Addition: Add 4-bromobenzyl bromide dropwise to the mixture.
-
Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (30% EtOAc in Hexane). The starting material (
) should disappear, replaced by a higher running spot ( ). -
Workup: Pour the reaction mixture into crushed ice-water (10x volume). A precipitate will form immediately.
-
Purification: Filter the solid, wash copiously with water (to remove DMF/salts), and recrystallize from Ethanol/DMF (9:1) to yield pale yellow crystals.[1]
Validation Criteria:
-
Yield: >85%
-
NMR (DMSO-
): Distinct singlet for aldehyde (-CHO) at ppm; Singlet for benzylic at ppm.[1]
Application Workflow: Synthesis of Heterocyclic Libraries
The aldehyde group at the C3 position is the gateway to three major classes of heterocycles.
Pathway Visualization
Caption: Divergent synthetic pathways from the core aldehyde scaffold leading to bioactive heterocycles.[1]
Protocol B: Synthesis of 4-Thiazolidinones (Antimicrobial Core)
Mechanism: Schiff base formation followed by nucleophilic attack of sulfur and intramolecular cyclization.[1]
Reagents:
-
Substituted Aniline (1 mmol)[1]
-
Thioglycolic acid (2 mmol)[1]
-
Anhydrous
(Catalytic, 0.5 mmol) or DCC (coupling agent)[1] -
1,4-Dioxane (Solvent)[1]
Procedure:
-
Imine Formation: Reflux the scaffold and substituted aniline in ethanol with a drop of glacial acetic acid for 2–4 hours. Isolate the Schiff base intermediate.
-
Cyclization: Dissolve the Schiff base in dry 1,4-dioxane. Add thioglycolic acid and catalytic
.[1] -
Reflux: Reflux for 8–12 hours.
-
Workup: Pour into sodium bicarbonate solution (
) to remove unreacted acid. Filter the solid product.[1][3]
Validation:
-
IR: Appearance of C=O (amide) stretch at
; Disappearance of Imine C=N.[1] -
NMR: Appearance of
protons of the thiazolidinone ring (often a singlet or AB quartet at ppm).[1]
Protocol C: Synthesis of Pyrazolines (Anticancer/Antioxidant Core)
Mechanism: Claisen-Schmidt condensation to Chalcone, followed by Michael addition of hydrazine and cyclization.[1]
Reagents:
-
Substituted Acetophenone (e.g., 4-nitroacetophenone) (1 mmol)[1]
-
Hydrazine Hydrate (5 mmol)[1]
-
NaOH (40% aq) or KOH pellets[1]
-
Ethanol (absolute)[1]
Procedure:
-
Chalcone Synthesis: Mix scaffold and acetophenone in ethanol (10 mL). Add NaOH solution (2 mL) dropwise at
. Stir at RT for 12 hours.[1][4] The mixture will turn deep yellow/orange (Chalcone formation). Acidify with dilute HCl to precipitate. -
Pyrazoline Cyclization: Dissolve the isolated chalcone in ethanol (15 mL). Add hydrazine hydrate (excess).[1]
-
Reflux: Heat to reflux for 6–8 hours.
-
Workup: Concentrate solvent to 20% volume, cool in ice bath. Filter the resulting solid.[1][3]
Validation:
-
NMR: Pyrazoline ring protons appear as an AMX pattern (three doublets of doublets) between
and ppm, confirming the closure of the 5-membered ring.[1]
Advanced Functionalization: The Bromide Handle
Senior Scientist Insight: Most protocols ignore the bromine.[1] However, it allows for "Late-Stage Diversification".[1]
The 4-bromobenzyl moiety remains intact during the aldehyde transformations described above. Once the heterocyclic core (e.g., thiazolidinone) is built, the bromine can be subjected to Suzuki-Miyaura Coupling :
Troubleshooting & Optimization (Expert Tips)
| Issue | Probable Cause | Expert Solution |
| Low Yield in Step 1 (Alkylation) | Moisture in DMF or old Base | Use freshly distilled DMF and flame-dried |
| No Precipitate in Schiff Base | Equilibrium favors reactants | Add molecular sieves ( |
| Oily Product (Thiazolidinone) | Impurities/Polymerization | Triturate the oil with cold diethyl ether or n-hexane to induce crystallization.[1] |
| Incomplete Cyclization | Steric hindrance | If using bulky amines, switch solvent to Toluene and use a Dean-Stark trap to remove water azeotropically.[1] |
References
-
Bingul, M., et al. (2019).[1] Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe University Journal of Sciences.
-
Choppara, S., et al. (2019).[1] Synthesis and characterization of novel bis(indole) analogues for cytotoxicity alongside anti-microbial activity. Indian Journal of Heterocyclic Chemistry.
-
El-Sawy, E. R., et al. (2017).[1][5] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. The Egyptian Journal of Chemistry.
-
Mubassir, et al. (2025).[1][6] Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry.
-
Priya, B., et al. (2022).[1][5] Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. Russian Journal of Bioorganic Chemistry.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. ajchem-b.com [ajchem-b.com]
Troubleshooting & Optimization
Technical Support Hub: Synthesis of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde
Case ID: IND-ALK-004
Status: Active
Topic: Yield Optimization & Troubleshooting for
Executive Summary & reaction Architecture
The synthesis of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde relies on the nucleophilic substitution (
Key Chemical Constraints:
-
Acidity: The C3-formyl group increases the acidity of the N-H proton (
15-16) compared to indole ( 17), facilitating deprotonation but reducing the nucleophilicity of the resulting anion. -
Regioselectivity: The C3 position is blocked, effectively eliminating the common competing C3-alkylation pathway. However, C2-alkylation remains a minor theoretical risk under thermodynamic control.
-
Aldehyde Sensitivity: The aldehyde moiety is susceptible to Cannizzaro disproportionation or oxidation to carboxylic acid if exposed to strong aqueous bases or oxidants.
Workflow Visualization
The following diagram outlines the decision logic for selecting the optimal protocol based on your scale and available equipment.
Caption: Decision matrix for selecting the optimal synthesis route. Method A offers speed; Method B offers robustness.
Standard Operating Protocols (SOPs)
Protocol A: The "Gold Standard" (Sodium Hydride)
Best for: Small scale (<5g), rapid reaction, high conversion. Mechanism: Irreversible deprotonation.
-
Setup: Flame-dry a round-bottom flask. Maintain an inert atmosphere (
or Ar). -
Solvation: Dissolve indole-3-carbaldehyde (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise.
-
Checkpoint: Observe vigorous
evolution. The solution will turn yellow/orange (indolide anion formation). Stir for 30 mins at 0°C RT.
-
-
Alkylation: Cool back to 0°C. Add 4-bromobenzyl bromide (1.1 eq) dropwise (dissolved in minimal DMF if solid).
-
Reaction: Allow to warm to RT. Stir for 1-3 hours.
-
Workup: Pour the reaction mixture into 10x volume of ice-cold water with vigorous stirring. The product should precipitate as a solid.[1] Filter, wash with water and hexanes.
Protocol B: The "Robust" Method (Potassium Carbonate)
Best for: Scale-up (>10g), moisture tolerance, avoiding hazardous hydrides.
-
Setup: Standard reflux setup.
-
Mixing: Combine indole-3-carbaldehyde (1.0 eq),
(2.0 - 3.0 eq), and 4-bromobenzyl bromide (1.1 eq) in Acetonitrile (MeCN) or DMF. -
Reaction: Heat to 60-80°C.
-
Note: Reaction is slower than Method A (typically 4–12 hours).
-
-
Workup: Remove solvent in vacuo. Resuspend residue in water to dissolve salts. Extract with Ethyl Acetate (EtOAc) or filter the precipitate if solid forms directly.
Troubleshooting Matrix (Q&A)
Issue: Low Yield / Incomplete Conversion
Q: The reaction stalls at 50-60% conversion. Adding more electrophile doesn't help.
-
Root Cause 1 (Moisture): If using NaH, moisture in the DMF or atmosphere quenches the base, regenerating the neutral indole.
-
Root Cause 2 (Base Strength): The C3-formyl group stabilizes the anion. If using weak bases (e.g.,
) in non-polar solvents, deprotonation is equilibrium-limited. -
Corrective Action:
-
Ensure DMF is anhydrous (store over 4Å molecular sieves).
-
Switch to Cesium Carbonate (
) . The "Cesium Effect" improves solubility and nucleophilicity in DMF/MeCN due to the larger cation radius and weaker ion pairing.
-
Issue: Impurity Profile (Black/Tarry Mixture)
Q: My reaction mixture turns black, and the workup is an emulsion.
-
Root Cause: Decomposition of the aldehyde or solvent.
-
NaH in DMF can decompose DMF at elevated temperatures (>50°C) or over long periods, leading to dimethylamine byproducts.
-
Cannizzaro reaction: If water is present with strong base, the aldehyde can disproportionate.
-
-
Corrective Action:
-
Keep Method A (NaH) strictly at Room Temperature (RT) or below.
-
Quench with saturated
instead of water to buffer the pH and break emulsions.
-
Issue: Product is an Oil/Sticky Solid
Q: The protocol says "precipitate," but I got a sticky oil.
-
Root Cause: Trapped DMF or impurities (excess benzyl bromide) preventing crystallization.
-
Corrective Action:
-
Trituration: Add cold Ethanol or a Hexane/EtOAc (9:1) mixture and sonicate. This often induces crystallization.
-
Recrystallization: Dissolve in hot Ethanol (EtOH) and add water dropwise until turbid. Cool slowly.
-
Optimization Logic & Causality
Understanding the "Why" allows you to adapt the protocol to your specific lab conditions.
Mechanistic Pathway
The reaction proceeds via an anionic intermediate. The stability of this intermediate dictates the reaction rate.
Caption: Mechanistic flow. The deprotonation step facilitates the SN2 attack. The C3-CHO group delocalizes the negative charge, making the anion less reactive than unsubstituted indole, requiring polar solvents.
Solvent & Base Selection Guide[2][3][4][5]
| Solvent | Base | Temp | Pros | Cons |
| DMF | NaH | 0°C - RT | Highest Yield. Fast. | Moisture sensitive.[2][3] DMF removal is difficult. |
| MeCN | Reflux | Green. Easy workup. | Slower. Requires heat. | |
| Acetone | Reflux | Very easy workup. | Slowest. Limited solubility of reactants. | |
| Toluene | KOH + TBAB | Reflux | Phase Transfer Catalysis (Scale-up). | Requires vigorous stirring.[1] |
Self-Validating Characterization
Do not proceed to the next step until you have validated the product identity using these markers.
1. Proton NMR (
-
Disappearance of NH: The broad singlet at
11.0–12.0 ppm (indole NH) must be absent . -
Appearance of Benzyl
: Look for a sharp singlet (2H) at 5.30 – 5.50 ppm . -
Aldehyde Proton: Ensure the singlet at
9.90 – 10.10 ppm is intact (confirms no side reaction on the CHO group).
2. IR Spectroscopy:
-
Absence:
stretch ( 3200 ).[4] -
Presence:
stretch ( 1650-1660 , conjugated aldehyde).
References
-
BenchChem Technical Support. (2025).[3][5] Overcoming challenges in the N-benzylation of 2-chloro-1H-indole-3-carbaldehyde.
-
Organic Syntheses. (1959). Indole-3-aldehyde.[4][6][7][8][9] Org. Synth. 1959, 39, 30.
-
Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Adv., 2020, 10, 44419.
-
MDPI. (2022). Synthesis and Evaluation of N-Substituted Indole-3-carbaldehyde Oxime Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Guide: Purification of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde
Introduction & Compound Profile
1-(4-bromobenzyl)-1H-indole-3-carbaldehyde is a critical intermediate often used in the synthesis of bioactive heterocycles and pharmaceutical candidates.[1][2][3][4] It is typically synthesized via the N-alkylation of indole-3-carbaldehyde with 4-bromobenzyl bromide (or chloride) in the presence of a base (e.g.,
The purification of this compound presents unique challenges due to the presence of unreacted starting materials with distinct polarity profiles: the highly non-polar benzyl halide and the polar, hydrogen-bond-donating indole-3-carbaldehyde.[1][2][3][4]
Physicochemical Profile (Theoretical)
| Property | Description |
| Appearance | Off-white to pale yellow solid (crystalline) |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Low solubility in Hexanes, Water, cold Alcohols.[1][2][3][4] |
| Key Impurities | 1. 4-Bromobenzyl bromide (Starting Material - Non-polar)2.[1][3][4] Indole-3-carbaldehyde (Starting Material - Polar)3.[1][2][3][4][5][6][7] 1-(4-bromobenzyl)-1H-indole-3-carboxylic acid (Oxidation byproduct) |
Purification Decision Matrix
Before selecting a method, assess the physical state and crude purity of your material.[1][2][4]
Figure 1: Decision tree for selecting the optimal purification strategy based on the crude material's physical state.[1][3][4]
Troubleshooting & FAQs
Section A: Recrystallization Issues
Q: My crude product is oiling out instead of crystallizing. How do I fix this?
A: "Oiling out" typically occurs when the compound is saturated with impurities or when the temperature drops too quickly.[1][2][3][4]
-
Solvent Choice: The N-benzyl group increases lipophilicity compared to the parent indole.[1][2][3][4] Switch from pure Ethanol to an Ethanol/Water or Methanol/Water system.[1][2][3][4]
-
Protocol:
-
Seeding: If available, add a seed crystal of the pure product at room temperature.
Q: Which solvent system provides the best recovery?
A: Based on the structural properties (indole core + lipophilic benzyl halide), the following systems are recommended:
| Solvent System | Ratio (v/v) | Application |
| Ethanol / Water | 9:1 to 7:3 | Standard recrystallization.[1][2][3][4] Good for removing inorganic salts.[1][2][3][4] |
| Ethyl Acetate / Hexane | 1:3 to 1:5 | Good for removing unreacted indole-3-carbaldehyde (which is less soluble in hexane).[1][2][3][4] |
| Acetonitrile | Pure | High recovery; effective for crystallizing from crude oils.[1][3][4] |
Section B: Chromatography & Separation[1][2][3][4]
Q: I cannot separate the product from the 4-bromobenzyl bromide impurity. They co-elute.
A: This is a common issue as both the product and the bromide are relatively non-polar compared to the starting indole.[1][3][4]
-
TLC Optimization: Do not use 100% DCM or EtOAc. Use a gradient of Hexanes:Ethyl Acetate .[1][2][3][4]
-
Chemical Wash (Trituration): Before the column, wash the crude solid with cold Pentane or Hexane . 4-bromobenzyl bromide is highly soluble in cold alkanes, whereas the aldehyde product is not.[1][2][4] This simple wash can often remove >90% of the halide impurity.[1][2][3][4]
Q: The product streaks on the column/TLC plate.
A: Streaking usually indicates acid sensitivity or particle overload.[1][2][3][4]
-
Cause: The aldehyde carbonyl can interact with the acidic silanols on the silica gel.[1][2][3][4]
-
Solution: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes before loading your sample.[1][2][3][4] This neutralizes acidic sites.[1][2][3][4] Run your mobile phase without TEA after the initial flush to avoid basic hydrolysis.[1][3][4]
Section C: Impurity Identification & Removal[1][2][3]
Q: How do I remove unreacted Indole-3-carbaldehyde?
A: The starting material (Indole-3-CHO) possesses a free N-H proton, making it significantly more polar and capable of hydrogen bonding.[1][2][3][4]
-
Scavenging: If the impurity level is low (<5%), dissolve the mixture in DCM and add a solid-supported scavenger resin (e.g., isocyanate resin) that reacts with the nucleophilic nitrogen, though this is slow for indoles.[1][2][4]
-
Base Wash: Dissolve the crude in EtOAc and wash with 1M NaOH . The N-H proton of indole-3-carbaldehyde is weakly acidic (
), but deprotonation is difficult in aqueous wash.[1][2][3][4] -
Chromatography (Best): The polarity difference is large.[1][3][4]
Q: The NMR shows a peak at ~10.0 ppm but also a broad hump at ~11-12 ppm.[1][2][3][4] What is it?
A:
-
~10.0 ppm (Singlet): This is the diagnostic aldehyde proton (-CH O) of your product.[1][2][3][4]
-
~11-12 ppm (Broad Singlet): This is the N-H proton of unreacted Indole-3-carbaldehyde .[1][2][3][4]
-
~12-13 ppm (Broad): If you see this, you may have oxidized your aldehyde to the carboxylic acid (1-(4-bromobenzyl)-1H-indole-3-carboxylic acid).[1][2][3][4] This often happens if the reaction mixture was exposed to air under basic conditions for prolonged periods.[1][3][4]
Validated Experimental Workflow
Protocol: Purification via Trituration & Recrystallization
Recommended for scale >1g where chromatography is costly.[1][2][4]
Figure 2: Optimized workflow for removing non-polar halides and isolating pure aldehyde.
Step-by-Step:
-
Quench & Workup: Pour reaction mixture into ice water. Extract with Ethyl Acetate.[1][2][3][4] Wash organic layer with Brine.[1][3][4] Dry over
and concentrate in vacuo. -
Trituration (Critical Step): Add cold Hexane (10 mL per gram of crude) to the residue.[1][3][4] Sonicate for 5 minutes. The product will remain solid, while the excess 4-bromobenzyl bromide dissolves.[1][3][4]
-
Filtration: Filter the suspension. Discard the yellow hexane filtrate.[1][3][4]
-
Recrystallization: Dissolve the filter cake in boiling Ethanol. Add water dropwise until turbid.[1][2][3][4] Cool to
overnight.[1][3][4] -
Validation: Check purity via TLC (Hex:EtOAc 7:3). Product should appear as a single UV-active spot.[1][3][4]
References
-
Synthesis of N-substituted Indole-3-carboxaldehydes
-
N-Alkylation Methodologies
-
Purification of Indole Analogues
-
General Property Data
Sources
- 1. rsc.org [rsc.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 8. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubilization Strategies for 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde
[1][2][3][4][5]
The Solubility Paradox: Understanding Your Compound
As researchers, we often encounter the "brick dust" problem.[1][2][3] You have synthesized or purchased 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde (CAS: 98600-34-1), likely for its potential as an anticancer agent (analogous to Oncrasin-1) or a synthetic intermediate.[4][5][1][2][3][6]
The Challenge: This molecule combines a rigid, hydrophobic indole core with a lipophilic 4-bromobenzyl group.[4][5][1][2][3] While the aldehyde moiety adds slight polarity, it is insufficient to overcome the massive hydrophobic surface area.[2][3] Consequently, this compound exhibits negligible aqueous solubility , often precipitating immediately upon dilution into biological media, leading to false negatives in assays or erratic in vivo data.[5][2][3]
The Solution: You cannot force this molecule into water.[5][1][3] You must "chaperone" it using co-solvents, carrier proteins, or encapsulation agents.[5][2][3] This guide details exactly how to do that.
Quick Reference: Solubility Profile
Data estimates based on structural analogs (e.g., Indole-3-carbaldehyde, Oncrasin-1).[4][5][1][2][3][6]
| Solvent System | Solubility Limit (Approx.) | Application | Notes |
| DMSO | ~20–30 mg/mL | Stock Solutions | Recommended. Hygroscopic; keep sealed.[4][5][1][2][3] |
| DMF | ~30 mg/mL | Stock Solutions | Good alternative if DMSO is toxic to specific assay.[4][5][1][3] |
| Ethanol (100%) | ~5–10 mg/mL | Stock Solutions | Lower solubility than DMSO; volatile.[5][1][3][6] |
| Water / PBS | < 0.01 mg/mL | Forbidden | Do not attempt direct dissolution.[4][5][1][3] |
| DMSO:PBS (1:1) | ~0.5 mg/mL | Biochemical Assays | Metastable.[4][1][3][6][7] Use immediately. |
| 20% SBE-β-CD | ~2 mg/mL | In Vivo / High Conc.[4][5][1][2][3] | Requires sonication/heating.[4][5][1][3][8] |
Critical Troubleshooting & Protocols
Scenario A: "My compound crashes out when I add it to cell culture media."
The Cause: This is the "Solvent Shock" effect.[1][3] When a droplet of DMSO stock hits the aqueous media, the DMSO diffuses away instantly, leaving the hydrophobic molecules stranded.[2][3] They aggregate into micro-crystals before they can disperse.[5][1][3]
The Fix: The "FBS-Bridge" Protocol Why this works: Serum albumin (BSA/FBS) in culture media acts as a natural carrier for lipophilic drugs.[1][3] By pre-incubating the compound with concentrated serum, you allow the albumin to bind the molecule before it faces the harsh aqueous environment of the full media.[3]
Step-by-Step Protocol:
-
Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM . Vortex until clear.
-
The Bridge: Warm 100% Fetal Bovine Serum (FBS) to 37°C.
-
Intermediate Dilution: Add the DMSO stock dropwise to the warm 100% FBS to create a 10x intermediate (e.g., 10 µL stock into 90 µL FBS). Vortex gently.
-
Final Dilution: Pipette the FBS-drug mixture into your cell culture media to reach the final concentration (1x).
Scenario B: "I need a high-concentration formulation for animal studies (IP/IV)."
The Cause: DMSO is often too toxic for in vivo use at high volumes.[5][1][3] Simple aqueous buffers will not hold the compound.[5][1][3]
The Fix: Cyclodextrin Encapsulation Why this works: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) forms a "donut" shape with a hydrophobic cavity that hosts your indole derivative, shielding it from water.[4][5][1][2][3]
Step-by-Step Protocol:
-
Vehicle Prep: Dissolve SBE-β-CD powder in saline (0.9% NaCl) to create a 20% (w/v) solution.[4][5][1][2][3][6] Filter sterilize (0.22 µm).
-
Solubilization:
-
Clarification: If cloudy, sonicate in a water bath at 40°C for 10–20 minutes.
Visualizing the Workflow
The following diagram illustrates the decision logic for solvent selection based on your specific experimental needs.
Caption: Decision tree for selecting the appropriate solubilization strategy based on experimental application.
Frequently Asked Questions (FAQ)
Q1: Can I store the aqueous working solution overnight? A: No. This compound contains an aldehyde group (reactive) and an indole core (light-sensitive).[5][1][2][3][6] In aqueous environments, it is prone to oxidation and Schiff base formation with amino acids.[1][2][3][6] Always prepare working solutions fresh.
Q2: Why should I avoid Tris buffer? A: Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine.[1][2][3][6] Your compound contains an aldehyde.[5][1][3][7][8][9][10] Over time, these can react to form a Schiff base (imine), changing the chemical identity of your inhibitor and potentially altering your IC50 values.[2][3] Use PBS or HEPES instead.[5][1][3]
Q3: The solution turned yellow/brown. Is it still good? A: This indicates oxidation of the indole ring, likely triggered by light exposure or old DMSO.[2][3][6] Discard the solution. For future experiments, store the solid powder at -20°C in the dark and purge stock solution vials with nitrogen or argon after use.[5][1][3]
References
-
Cayman Chemical. Indole-3-carboxaldehyde Product Information & Solubility. Retrieved from
-
MedChemExpress. Indole-3-carboxaldehyde Solubility & Handling. Retrieved from
-
ChemicalBook. 1-(4-Chloro-benzyl)-1H-indole-3-carbaldehyde (Oncrasin-1) Physicochemical Properties. Retrieved from [5][1][2][3][6]
-
PubChem. 4-Bromo-1H-indole-3-carbaldehyde Compound Summary. National Library of Medicine.[5][1][3] Retrieved from [5][1][2][3][6]
-
Chaudhary, A., et al. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 2020.[1][2][3][6] (Source of the "FBS-Bridge" concept).[4][5][1][3][11] Retrieved from
Sources
- 1. 4-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 2763178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-(4-CHLORO-BENZYL)-1 H-INDOLE-3-CARBALDEHYDE | 75629-57-1 [chemicalbook.com]
- 5. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Indole Derivatives by Column Chromatography
Welcome to the technical support center for the purification of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these versatile but often sensitive compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and ensure the integrity of your compounds.
Section 1: Foundational Knowledge & Initial Setup
Before embarking on the purification of your indole derivative, a solid understanding of the potential interactions between your compound and the stationary phase is crucial. This section lays the groundwork for a successful separation.
FAQ 1: Why are my indole derivatives degrading or streaking on the silica gel column?
Answer:
This is one of the most common challenges faced during the purification of indole derivatives. The primary culprit is often the acidic nature of standard silica gel.[1][2] The indole nucleus, particularly the nitrogen atom, is basic and can interact strongly with the acidic silanol groups (Si-OH) on the silica surface.[1] This strong interaction can lead to several undesirable outcomes:
-
Tailing or Streaking: The strong adsorption of the basic indole nitrogen onto the acidic silica causes the compound to elute slowly and unevenly, resulting in broad, streaky bands instead of sharp, well-defined peaks.[1]
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound does not elute from the column at all.
-
Degradation: Many indole derivatives are sensitive to acid and can decompose on the silica surface.[2] This is especially true for indoles with acid-labile functional groups.
To diagnose if your compound is unstable on silica gel, a simple 2D TLC experiment can be performed. Spot your compound on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If a diagonal spot is not observed, it is an indication of decomposition on the silica plate.[1]
Section 2: Troubleshooting Common Purification Problems
This section directly addresses specific issues you might encounter during your column chromatography experiments and provides actionable solutions.
Q1: My indole compound is streaking badly. How can I improve the peak shape?
Answer:
As discussed, streaking is typically due to the interaction between the basic indole nitrogen and acidic silica. Here are several effective strategies to mitigate this issue:
-
Use a Basic Modifier in the Mobile Phase: Adding a small amount of a basic modifier to your eluent can neutralize the acidic silanol groups on the silica surface.[1][3]
-
Triethylamine (TEA): Typically, 0.1-2% TEA is added to the mobile phase.[1][4] This is a very common and effective method.
-
Ammonium Hydroxide: A solution of 10% ammonium hydroxide in methanol can be used as the polar component of your solvent system, typically at a concentration of 1-10% in a solvent like dichloromethane.[5][6]
-
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the silica gel. This can be done by preparing a slurry of the silica in a solvent system containing a small percentage of triethylamine.[3]
-
Switch to a Different Stationary Phase: If modifying the mobile phase is not sufficient or desirable, consider using an alternative stationary phase:
The following workflow can help you decide on the best approach:
Caption: Troubleshooting workflow for peak streaking.
Q2: I'm getting poor separation between my desired indole derivative and impurities. What can I do?
Answer:
Achieving good resolution is the primary goal of chromatography. If your separation is poor, consider the following factors:
-
Optimize the Mobile Phase: The choice of solvent system is critical.
-
TLC is Your Guide: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). The ideal mobile phase should give your target compound an Rf value of approximately 0.2-0.4.[1]
-
Solvent Polarity: For "normal" polarity compounds, start with mixtures of ethyl acetate and hexanes.[6] For more polar indoles, you might need to use a more polar solvent system, such as methanol in dichloromethane.[6]
-
Gradient Elution: If your mixture contains compounds with a wide range of polarities, a gradient elution is recommended. Start with a non-polar solvent system and gradually increase the polarity.[1]
-
-
Column Dimensions and Packing:
-
Sample Loading:
-
Avoid Overloading: Loading too much sample will lead to broad, overlapping bands. A general rule of thumb is a sample-to-silica ratio of 1:50 to 1:100.[1]
-
Concentrated Band: Load the sample in a minimal amount of solvent to ensure it starts as a narrow band at the top of the column.[9] Dry loading, where the sample is pre-adsorbed onto a small amount of silica, is an excellent technique for this.[9]
-
The table below summarizes common TLC solvent systems for indole derivatives of varying polarities:
| Compound Polarity | Recommended Solvent Systems (Starting Ratios) |
| Non-polar | 5-20% Ethyl Acetate in Hexanes[10][11] |
| Medium Polarity | 20-50% Ethyl Acetate in Hexanes |
| Polar | 1-10% Methanol in Dichloromethane[6] |
| Very Polar/Basic | 1-10% of (10% NH4OH in Methanol) in Dichloromethane[6][12][13] |
Q3: My indole derivative seems to be decomposing on the column. How can I prevent this?
Answer:
The stability of indole derivatives can be a significant concern, as they are often sensitive to acid, light, and oxidation.[14]
-
Check for Acid Sensitivity: As mentioned, the acidic nature of silica gel can cause degradation.[2] If you suspect this is the case, the strategies for preventing streaking (adding a basic modifier or using an alternative stationary phase) will also help to prevent decomposition.[1][7]
-
Minimize Exposure to Light and Air: Some indoles are light-sensitive.[15] It is good practice to protect your sample and fractions from direct light, for example, by wrapping flasks in aluminum foil.[15] Indoles can also be susceptible to air oxidation, which can sometimes be observed as a color change in the solution.[14][16] Working expeditiously and under an inert atmosphere (e.g., nitrogen or argon) for particularly sensitive compounds can be beneficial.
-
Temperature Control: While less common for standard column chromatography, for highly unstable compounds, running the column in a cold room can help to minimize degradation.
The following diagram illustrates the key factors affecting indole stability during chromatography:
Caption: Factors leading to indole degradation.
Section 3: Practical Protocols and Detection
This section provides step-by-step guidance on key procedures and how to visualize your compounds.
Protocol 1: Standard Column Chromatography of an Indole Derivative
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Carefully pour the slurry into the column, ensuring there are no air bubbles. Gently tap the column to promote even packing. Allow the silica to settle into a uniform bed, making sure the solvent level never drops below the top of the silica.[9]
-
Sample Loading: Dissolve the crude indole derivative in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully apply the sample to the top of the silica bed. Alternatively, perform dry loading by adsorbing the compound onto a small amount of silica.[9]
-
Elution: Gently add the mobile phase to the top of the column. Open the stopcock and begin collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.[9]
-
Fraction Analysis: Monitor the collected fractions using TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified indole derivative.[9]
FAQ 2: My indole derivative is colorless. How can I detect it on a TLC plate and during fraction collection?
Answer:
Many indole derivatives are not colored, making visualization a challenge. Here are several effective methods for detection:
-
UV Light: Most indole derivatives contain a chromophore and will be visible under UV light (typically at 254 nm) on TLC plates that contain a fluorescent indicator.[12]
-
Staining Reagents: Several staining reagents are highly effective for visualizing indoles on TLC plates.
-
Van Urk's Reagent (p-Dimethylaminobenzaldehyde): This is a classic and highly specific stain for indoles, typically producing blue, purple, or red spots.[15][17][18]
-
Sodium Nitrite / Hydrochloric Acid: Spraying with a freshly prepared solution of sodium nitrite in HCl and heating will cause indoles to turn red.[18]
-
It is important to note that some staining procedures are destructive, so you may need to run two TLC plates in parallel – one for staining and one as a reference.
References
-
Bio-protocol. (2025, November 5). Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. Available at: [Link]
-
Scribd. Chromogenic Reagent for Indoles. Available at: [Link]
-
Separation Science. (2025, September 26). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. Available at: [Link]
-
ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography? Available at: [Link]
-
NACALAI TESQUE, INC. Silica Gel for Column Chromatography. Available at: [Link]
-
Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available at: [Link]
-
EPFL. TLC Visualization Reagents. Available at: [Link]
-
Chemical Engineering Transactions. (2022, March 17). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Available at: [Link]
-
ResearchGate. (2022, September 7). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Available at: [Link]
-
AKJournals. TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. Available at: [Link]
-
Molecules. (2023, December 6). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Available at: [Link]
-
PubMed Central. (2025, May 9). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]
-
Plant Physiology. (1966). Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Available at: [Link]
-
ResearchGate. (2025, August 6). TLC-UV analysis of indole compounds and other nitrogen-containing bases in the fruiting bodies of Lactarius deterrimus. Available at: [Link]
-
MDPI. (2024, April 26). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Chromatography Forum. (2017, December 19). Problem with Indole-3-carbinol chromotography. Available at: [Link]
-
ResearchGate. Sustainable Conjugate Addition of Indoles Catalyzed by Acidic Ionic Liquid Immobilized on Silica. Available at: [Link]
-
Reddit. (2022, July 16). Alternative stationary phases. Available at: [Link]
-
Semantic Scholar. On the preparation of 1,2,5-selenadiazolo [3,4-e]indole and its [3,4-f] and [3,4-g] isomers through the Batcho–Leimgruber indo. Available at: [Link]
-
PubMed. (2001, March 15). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Available at: [Link]
-
ACS Publications. (2026, February 11). Copper-Catalyzed Oxidative (4 + 2) Cycloaddition of 2-Arylindoles and 2-Aminophenols To Prepare Indole-Fused 1,4-Benzoxazines. Available at: [Link]
-
SpringerLink. Purification of Alkaloids by Countercurrent Chromatography. Available at: [Link]
-
ASM Journals. Degradation of substituted indoles by an indole-degrading methanogenic consortium. Available at: [Link]
-
ResearchGate. Indole degradation and its metabolite analysis using HPLC. Available at: [Link]
-
PubMed. (1987, September). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Available at: [Link]
-
Tikrit Journal of Pure Science. Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity. Available at: [Link]
-
Frontiers. (2022, July 3). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Available at: [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. (2013, July 15). NEWER STATIONARY PHASES FOR REVERSE PHASE-LIQUID CHROMATOGRAPHIC ANALYSIS. Available at: [Link]
-
IMTAKT. Interactions of HPLC Stationary Phases. Available at: [Link]
-
Agilent. Emerging Alternative Analytical Techniques for Oligonucleotide Separation and Purification: HILIC & SEC. Available at: [Link]
-
ACS Publications. Solvent Effects in the Fluorescence of Indole and Substituted Indoles. Available at: [Link]
-
ChemRxiv. (2026, February 4). A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. akjournals.com [akjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. journals.asm.org [journals.asm.org]
- 17. scribd.com [scribd.com]
- 18. epfl.ch [epfl.ch]
Technical Support Center: Indole N-Benzylation Optimization
Status: System Operational Ticket ID: IND-BNZ-001 Subject: Optimization of Base/Solvent Systems for Selective N-Benzylation
Mission Statement
Welcome to the Reaction Optimization Support Center. This guide addresses the ambident nucleophilicity of the indolyl anion. Our goal is to maximize
Part 1: The Decision Matrix (Base & Solvent Selection)
The choice of conditions depends on substrate sensitivity and scale. Use the following matrix to select your starting point.
| System | Base | Solvent | Mechanism Note | Recommended For |
| Standard | NaH (60%) | DMF / THF | Irreversible deprotonation; Dissociated ion pair favors N-attack. | Small scale; Acid-sensitive substrates; High-value intermediates. |
| The "Cesium Effect" | MeCN / DMF | Substrates sensitive to strong bases; Late-stage functionalization. | ||
| Superbasic | KOH (powder) | DMSO | DMSO solvates cations strongly, increasing basicity of | Difficult substrates; Cost-effective scale-up. |
| Phase Transfer (PTC) | NaOH (aq) | Toluene/DCM | Interfacial reaction using | Green Chemistry ; Large scale; Avoiding anhydrous conditions. |
Visual Workflow: Experimental Design Logic
Figure 1: Decision logic for selecting the optimal N-benzylation conditions based on scale and substrate compatibility.
Part 2: Troubleshooting & FAQs
Q1: Why am I observing significant C3-benzylation (C-alkylation)?
Diagnosis: This is a regioselectivity failure driven by "Tight Ion Pairing." Technical Explanation: The indolyl anion is an ambident nucleophile.
-
N-Alkylation is kinetically controlled and favored by dissociated ion pairs . This requires polar aprotic solvents (DMF, DMSO) that solvate the metal cation well, leaving the nitrogen "naked" and reactive.
-
C-Alkylation is favored when the metal cation (e.g.,
, ) coordinates tightly to the nitrogen, effectively blocking it and directing the electrophile to the C3 position (thermodynamic sink).
Corrective Action:
-
Switch Solvent: Move from non-polar (THF/DCM) to Polar Aprotic (DMF, DMSO, NMP).
-
Change Cation: Switch from Sodium (
) to Cesium ( ). Cesium's large ionic radius minimizes tight coordination with the indole nitrogen. -
Add Additives: If using THF, add 15-Crown-5 (for
) or 18-Crown-6 (for ) to sequester the cation.
Q2: The reaction stalls at 60% conversion. Adding more benzyl bromide doesn't help.
Diagnosis: Base quenching or Catalyst poisoning. Technical Explanation:
-
Scenario A (NaH): If your DMF is "wet," NaH reacts with water to form NaOH. While NaOH is a base, in DMF it is less effective at deprotonating indole (
~21 in water vs ~17 in DMSO) compared to the hydride mechanism, and the generated water inhibits the reaction. -
Scenario B (PTC): The catalyst (TBAI/TBAB) may have degraded, or the stirring rate is insufficient to create the necessary interfacial surface area.
Corrective Action:
-
For NaH: Ensure DMF is anhydrous (water <50 ppm). Re-add fresh NaH, then electrophile.
-
For PTC: Increase stirring speed to >800 RPM (vortex is required). Add 10 mol% fresh catalyst.
Q3: My product is an oil that is difficult to crystallize. How do I remove excess Benzyl Bromide?
Diagnosis: Benzyl bromide is a lachrymator and difficult to separate by chromatography if
-
Chemical Scavenging: Upon reaction completion, add a secondary amine (e.g., morpholine or dimethylamine) and stir for 30 minutes. This converts excess benzyl bromide into a basic benzyl-amine, which can be easily removed via an acidic aqueous wash (1M HCl) during workup.
Part 3: Optimized Experimental Protocols
Protocol A: The "Gold Standard" (NaH / DMF)
Best for: High yields, difficult substrates, research scale.
Reagents:
-
Indole derivative (1.0 equiv)
-
Sodium Hydride (60% dispersion in oil) (1.2 equiv)
-
Benzyl Bromide (1.2 equiv)
-
DMF (Anhydrous, 0.1 M concentration)
Workflow:
-
Setup: Flame-dry a round-bottom flask under
or Ar atmosphere. -
Dissolution: Dissolve indole in anhydrous DMF. Cool to 0°C (Ice bath).
-
Deprotonation: Add NaH portion-wise over 5 minutes.
-
Observation: Vigorous bubbling (
gas). Wait until bubbling ceases (approx. 15-30 mins). The solution usually turns yellow/red (indolyl anion formation).
-
-
Alkylation: Add Benzyl Bromide dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 1-3 hours.
-
Quench: Cool to 0°C. Carefully add saturated
(aq) to quench excess hydride. -
Workup: Extract with EtOAc (x3). Wash organics with
(5% aq) to remove DMF (Critical step to prevent DMF carryover). Dry over .
Protocol B: Green Phase Transfer Catalysis (PTC)
Best for: Scale-up (>10g), avoiding toxic DMF, robust substrates.
Reagents:
-
Indole derivative (1.0 equiv)
-
Toluene (Reagent grade) (Volume: 5 mL per gram of indole)
-
NaOH (50% w/w aqueous solution) (5.0 equiv)
-
Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Bromide (TBAB) (0.05 equiv / 5 mol%)
-
Benzyl Bromide (1.1 equiv)
Workflow:
-
Mixing: In a flask open to air (or loosely capped), combine Toluene, Indole, and Benzyl Bromide.
-
Catalyst: Add the PTC (TBAB).
-
Initiation: Add 50% NaOH solution.
-
Agitation: CRITICAL: Stir vigorously (>800 RPM). The reaction occurs at the interface of the organic/aqueous layers.
-
Monitoring: Heat to 40-60°C if reaction is slow. Monitor by TLC.
-
Workup: Separate layers. The product is in the Toluene layer. Wash Toluene with water. Evaporate solvent.
Part 4: Mechanistic Visualization
Understanding the competition between N- and C-alkylation is vital for troubleshooting.
Figure 2: Mechanistic pathway showing the divergence between Kinetic (N-alkylation) and Thermodynamic (C-alkylation) outcomes based on solvent/ion conditions.
References
- Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1970. (Foundational text on Indole reactivity).
-
The "Cesium Effect": Flessner, T.; Doye, S. "Cesium Carbonate as a Base for the N-Alkylation of Indoles." Journal of Organic Chemistry, 1999 , 64, 1003-1005.
-
Phase Transfer Catalysis (Green Protocol): Bogdal, D.; Pielichowski, J.; Jaskot, K. "Remarkable Fast N-Alkylation of Azaheterocycles under Phase-Transfer Catalysis Conditions." Heterocycles, 1997 , 45, 715.
- Heaney, H.; Ley, S. V. "N-Alkylation of Indoles." Journal of the Chemical Society, Perkin Transactions 1, 1973, 499-500.
Phase-transfer catalysis for synthesis of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde
Case ID: PTC-IND-3CHO-001 Status: Active Support Level: Tier 3 (Senior Scientist / Process Development)
System Overview & Core Directive
Objective: Synthesis of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde via Phase-Transfer Catalysis (PTC).
Reaction Class:
The "Golden" Protocol (Standard Operating Procedure)
This protocol utilizes a Liquid-Liquid PTC system, chosen for its scalability and superior kinetics over solid-liquid variants for this specific substrate.
| Component | Role | Specification |
| Indole-3-carbaldehyde | Substrate | 1.0 equiv (Solid) |
| 4-Bromobenzyl bromide | Electrophile | 1.1 – 1.2 equiv (Solid/Melt) |
| Toluene | Organic Solvent | 10 V (Volumes relative to indole) |
| 50% NaOH (aq) | Base | 5.0 – 10.0 equiv |
| TBAB | Catalyst | 5.0 mol% (Tetrabutylammonium bromide) |
| Temperature | Energy Input |
Step-by-Step Methodology:
-
Charge: To a reaction vessel equipped with high-shear overhead stirring, add Indole-3-carbaldehyde and Toluene.
-
Catalyst Addition: Add TBAB (5 mol%). The mixture may remain heterogeneous.
-
Base Addition: Add 50% NaOH solution dropwise over 10 minutes. Note: Color change to yellow/orange is normal due to indolate anion formation.
-
Electrophile Addition: Add 4-Bromobenzyl bromide (dissolved in minimal toluene if necessary) slowly to the vigorously stirred mixture.
-
Reaction: Stir at
RPM at . Monitor by HPLC/TLC (typically 2–4 hours). -
Quench/Workup: Stop agitation. Separate phases. Wash organic layer with water (
) and Brine ( ). -
Isolation: Concentrate organic phase. Recrystallize from Ethanol/Hexane or Isopropanol to obtain off-white needles.
Mechanistic Insight (The "Why")
The reaction follows an Interfacial Mechanism (Makosza type). Unlike Starks' Extraction Mechanism, the deprotonation of the indole occurs at the interface of the two liquids, not in the bulk aqueous phase.
Caption: Interfacial mechanism for Indole N-alkylation. The active species
Troubleshooting Guide (The "Ticket" System)
Issue A: Reaction Stalls at ~60% Conversion
Diagnosis: This is often a Mass Transfer Limitation or Catalyst Decomposition .
-
Root Cause 1: Stirring speed is insufficient. The interfacial area is too small for the deprotonation/ion-exchange rate to match the reaction rate.
-
Root Cause 2: "Hoffmann Elimination" of the catalyst. If the temp is
and base is strong, quaternary ammonium salts can degrade. -
Solution:
-
Increase agitation to
RPM (visible vortex). -
Add a second charge of catalyst (
mol%). -
Verify temperature is
.
-
Issue B: Emulsion Formation During Workup
Diagnosis: Formation of surfactants or fine precipitates.
-
Root Cause: The quaternary ammonium salt acts as a surfactant. Indole-3-carbaldehyde oligomers (if formed) can stabilize emulsions.
-
Solution:
-
Filter: Pass the biphasic mixture through a Celite pad before separation to remove fine solids.
-
Salting Out: Use saturated Brine instead of water for the first wash.
-
Acid Wash: A mild wash with
HCl (careful not to protonate the indole too much, though 3-CHO indoles are fairly stable) can break emulsions caused by excess base.
-
Issue C: Dark/Tarred Product
Diagnosis: Base-mediated decomposition (Cannizzaro or Polymerization).
-
Root Cause: The aldehyde group at C3 is labile in hot, concentrated alkali.
-
Solution:
-
Switch to Solid-Liquid PTC : Use
(3 equiv) in Acetone or MEK with 5 mol% TBAB. This avoids the high concentration of ions. -
Reduce Temperature: Run at
.
-
Data & Optimization Matrix
Solvent/Base Screening Data (Simulated based on typical Indole reactivity):
| Entry | Solvent | Base | Catalyst | Time (h) | Yield (%) | Notes |
| 1 | Toluene | 50% NaOH | TBAB | 3 | 92 | Recommended. Fast, clean separation. |
| 2 | DCM | 50% NaOH | TBAB | 6 | 85 | Slower; DCM can react with base (carbene formation). |
| 3 | Acetone | TBAB | 12 | 88 | Slower (Solid-Liquid), but cleaner profile. | |
| 4 | DMF | None | 4 | 75 | Workup difficult (DMF removal); lower yield. | |
| 5 | Toluene | 50% NaOH | None | 24 | <5 | Control experiment; PTC is essential. |
Logic Flow for Troubleshooting
Caption: Decision tree for diagnosing low yields or impurities in PTC N-alkylation.
Frequently Asked Questions (FAQ)
Q1: Can I use Tetrabutylammonium Iodide (TBAI) instead of Bromide (TBAB)?
-
Answer: Yes, but with caution. While iodide is a better leaving group, it can poison the catalyst in some PTC systems because the
ion pair is very tight and lipophilic, potentially getting "stuck" in the organic phase without exchanging anions. However, for -alkylation, TBAI often works well. TBAB is generally preferred as a balance of cost and reactivity.
Q2: Why is the color changing to deep red/orange during the reaction?
-
Answer: This is the formation of the Indolyl Anion . The delocalization of the negative charge into the aromatic system and the aldehyde group creates a chromophore. The color should lighten upon quenching with water.
Q3: My product contains 4-bromobenzyl alcohol. Where did it come from?
-
Answer: This is a hydrolysis byproduct of your starting material (4-bromobenzyl bromide). If your stirring is poor or the reaction is too slow, the
in the aqueous phase will compete with the indole anion to attack the bromide. Fix: Increase stirring speed and ensure the organic solvent volume is sufficient to keep the bromide in the organic phase.
References
-
General PTC Mechanism & Indole Alkylation
-
Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. Link
-
-
Synthesis of N-substituted Indole-3-carbaldehydes
-
Catalyst Selection Guidelines
-
Halpern, M. E. (Reference Guide). "Phase-Transfer Catalysis: Fundamentals and Applications." ACS Reagent Guides. Link
-
-
Copper-Catalyzed Alternatives (Comparison)
Sources
Challenges in scaling up the synthesis of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde
Technical Support Center: Scalable Synthesis of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde
Current Status: Online 🟢 Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: IND-CHO-BR-001[1]
Executive Summary
Scaling the synthesis of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde presents a unique dichotomy between regioselectivity and thermal safety .[1] While the transformation appears deceptively simple—linking an indole core to a benzyl halide—the presence of the electron-withdrawing aldehyde moiety significantly alters the nucleophilicity of the indole nitrogen.
This guide moves beyond standard bench protocols to address the heat transfer , mixing , and safety constraints encountered at the kilogram scale.
Module 1: Synthetic Route Selection (Critical Path)
Before troubleshooting, verify you are utilizing the optimal pathway for your specific scale. We identify two primary routes:
-
Route A (Convergent / Commercial): Alkylation of pre-existing indole-3-carbaldehyde.[1]
-
Route B (Linear / De Novo): N-alkylation of indole, followed by Vilsmeier-Haack formylation.[1]
Recommendation: For scales >1 kg, Route A is preferred only if cost-effective commercial aldehyde is available.[1] If synthesizing from scratch, Route B is often safer because it avoids the polymerization risks associated with formylating free indoles.
Visual Workflow: Route Decision Logic
Caption: Decision matrix for synthetic pathway selection based on raw material availability and process safety constraints.
Module 2: Troubleshooting N-Alkylation (The Bottleneck)
Context: You are coupling 4-bromobenzyl bromide with the indole species. Common Issue: Incomplete conversion or formation of "gummy" solids.[1]
Scenario 1: Low Conversion in Route A (Alkylation of Aldehyde)
The C3-aldehyde stabilizes the N-anion (lowering pKa to ~12) but delocalizes the charge, making it a "sluggish" nucleophile.
-
The Fix: Switch from weak bases (e.g., TEA) to Anhydrous K₂CO₃ in DMF at elevated temperatures (90°C).
-
Why: The lattice energy of K₂CO₃ requires heat to break down, but it avoids the hydrogen gas evolution of NaH.
-
Protocol Refinement:
-
Charge Indole-3-carbaldehyde (1.0 eq) and K₂CO₃ (1.5 eq) in DMF (5 vol).
-
Stir at 25°C for 30 min (Deprotonation phase).
-
Add 4-bromobenzyl bromide (1.1 eq) slowly.
-
Heat to 90°C. Note: Reaction often stalls below 80°C.
-
Scenario 2: Stirring Issues in Route B (Alkylation of Indole)
-
The Fix: Implement Phase Transfer Catalysis (PTC) .
-
Why: Scale-up in DMF is expensive (work-up requires massive water washes).[1] PTC allows use of Toluene/KOH.[1]
-
Protocol Refinement:
| Parameter | Standard Method (NaH/DMF) | Scalable Method (PTC) |
| Exotherm Risk | High (H₂ evolution) | Low (Thermal control) |
| Water Sensitivity | Critical (Fire hazard) | None (Water is solvent) |
| Work-up | Aqueous quench (Exothermic) | Phase separation (Fast) |
| Space-Time Yield | Moderate | High |
Module 3: Vilsmeier-Haack Safety (The Hazard)
Context: If using Route B, you must formylate the N-(4-bromobenzyl)indole.[1] Critical Hazard: The "Delayed Exotherm" during the quench.
The Problem: The Metastable Intermediate
The Vilsmeier complex (Chloroiminium ion) is thermally unstable. Upon quenching with water, it hydrolyzes to the aldehyde. This hydrolysis is violently exothermic .[1] At large scales, if you add water too fast, the heat accumulation outpaces cooling capacity, leading to a thermal runaway.
Troubleshooting Guide: The "Reverse Quench"
-
Issue: "My reaction erupted/fumed during work-up."
-
Root Cause: Adding water to the reaction mixture (Direct Quench).[1] This traps heat in the viscous DMF/POCl₃ matrix.[1]
-
Solution: Reverse Quench . Cannulate the reaction mixture into a pre-cooled aqueous Sodium Acetate or NaOH solution.
-
Control Point: Maintain quench temperature <20°C.
Visual Workflow: Safe Quenching Protocol
Caption: The "Reverse Quench" technique is mandatory for Vilsmeier-Haack scale-up to dissipate heat effectively.
Module 4: Impurity Profile & Purification
Ticket: "Product contains a red impurity or spots near the baseline."
-
Impurity A: Bis-indolyl Methane (The "Red Dimer") [1]
-
Cause: In Route B (Vilsmeier), if the ratio of Indole:Aldehyde is wrong, the indole can attack the newly formed aldehyde under acidic conditions.
-
Prevention:[2] Ensure complete conversion of the Vilsmeier complex before quenching.[1] Do not allow the reaction to sit for prolonged periods in acidic media.[1]
-
-
Impurity B: Hydrolyzed Benzyl Bromide
-
Cause: In the Alkylation step, 4-bromobenzyl alcohol forms if water is present in the DMF/Base system.
-
Removal: This impurity is much more polar.[1]
-
Purification Strategy:
-
Do not column. Silica chromatography is inefficient at >100g scale.[1]
-
Crystallization: The target molecule, 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde, is highly crystalline.[1]
-
Solvent System: Recrystallize from Ethanol or Ethyl Acetate/Heptane (1:3) .[1] The polar alcohol impurity stays in the mother liquor.
-
-
Frequently Asked Questions (FAQs)
Q: Can I use 4-bromobenzyl chloride instead of the bromide? A: Yes, but the chloride is less reactive (leaving group ability: Br > Cl). You must add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the iodide in situ, or increase the reaction temperature to 110°C.
Q: My Vilsmeier reaction solidified. What happened? A: The Vilsmeier reagent (POCl₃ + DMF) forms a salt that can precipitate in non-polar solvents or high concentrations.
-
Fix: Use Dichloromethane (DCM) as a co-solvent if running at low temperatures, or ensure a minimum of 3-5 volumes of DMF is used to solubilize the salt.
Q: The final product is yellow/brown instead of white/off-white. A: This is likely trace iodine (if used) or oligomers.[1] Wash the organic layer with 10% Sodium Thiosulfate (removes iodine) and perform a charcoal filtration during recrystallization.
References
-
El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017).[1][3] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. The Egyptian Journal of Chemistry.
-
Rubin, A. E., et al. (2010).[1] Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. (Addresses Vilsmeier Safety).
-
Al-Wahaibi, L. H., et al. (2024).[1][4] Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones. RSC Advances. (Specific protocol for K2CO3/DMF alkylation).
-
Cee, V., & Erlanson, D. (2019).[1][5] Scale-up of N-alkylation reaction using phase-transfer catalysis. ACS Medicinal Chemistry Letters. [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 5. youtube.com [youtube.com]
Validation & Comparative
Publish Comparison Guide: 1H NMR Characterization of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde
Executive Summary & Strategic Context
In the development of indole-based therapeutics—specifically Schiff base ligands and heterocyclic hybrids—1-(4-bromobenzyl)-1H-indole-3-carbaldehyde serves as a critical synthetic intermediate.[1] Its structural integrity is the bottleneck for downstream success; impurities here (unreacted indole or hydrolyzed benzyl halides) will propagate through subsequent steps, complicating purification and diminishing yields.
This guide moves beyond basic spectral listing. It provides a comparative analysis of characterization strategies, contrasting the target molecule against its precursors and evaluating solvent performance (CDCl₃ vs. DMSO-d₆) to ensure unambiguous structural confirmation.
Core Characterization Challenges
-
N-Alkylation Verification: Conclusively proving the benzyl group is attached to the indole nitrogen (N1) rather than C2 or C4 positions.[1]
-
Precursor Differentiation: Distinguishing the product from unreacted Indole-3-carbaldehyde (I3A).[1]
-
Solvent Optimization: Balancing solubility with spectral resolution.[1]
Strategic Workflow: Characterization Logic
The following decision tree outlines the logical pathway for validating the synthesis of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde.
Figure 1: Decision logic for confirming N-alkylation using 1H NMR markers. The disappearance of the NH proton and appearance of the methylene spacer are the binary pass/fail gates.
Comparative Analysis: Product vs. Alternatives
Comparison 1: Product vs. Precursor (Indole-3-carbaldehyde)
The most common "alternative" found in the sample is the unreacted starting material.[1] Distinguishing them requires monitoring specific "diagnostic zones" in the NMR spectrum.[1]
| Feature | Precursor: Indole-3-carbaldehyde | Target: 1-(4-bromobenzyl)-...[1] | Diagnostic Significance |
| Indole NH (N1-H) | ~12.0 ppm (br s) | Absent | Primary Confirmation. The complete disappearance of this downfield signal confirms substitution at the nitrogen.[1] |
| Benzyl Methylene (-CH₂-) | Absent | 5.40 – 5.55 ppm (s, 2H) | Secondary Confirmation. A sharp singlet in the alkene region proves the benzyl group is intact and attached.[1] |
| Aldehyde (-CHO) | 9.90 – 10.00 ppm (s) | 9.95 – 10.10 ppm (s) | Functional Group Check. Shifts slightly downfield but largely remains static; confirms the aldehyde was not reduced.[1] |
| Aromatic Region | Complex multiplet (4H) | Complex multiplet (8H) | The product adds an AA'BB' system (4H) from the bromobenzyl group, increasing integral count. |
Comparison 2: Solvent Performance (CDCl₃ vs. DMSO-d₆)
Choosing the right solvent is critical for "performance" in terms of resolution and solubility.[1]
-
CDCl₃ (Chloroform-d):
-
Pros: Excellent solubility for the benzylated product (lipophilic).[1] Provides sharper line widths and better resolution of aromatic couplings.[1]
-
Cons: The precursor (Indole-3-carbaldehyde) is poorly soluble, often leading to missing peaks if the reaction was incomplete.[1]
-
Verdict:Recommended for Final Product.
-
-
DMSO-d₆ (Dimethyl sulfoxide-d6):
Detailed Experimental Protocols
Protocol A: Synthesis (Context for Characterization)
Note: This synthesis is provided to contextualize the impurities.
-
Reagents: Indole-3-carbaldehyde (1.0 eq), 4-Bromobenzyl bromide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1]
-
Solvent: DMF (Dimethylformamide) or Acetone.[1]
-
Conditions: Stir at 60-80°C for 4-6 hours.
-
Workup: Pour into ice water. The precipitate is the target.[1]
-
Critical Impurity: If the base is weak or wet, the N-H proton will remain.[1]
Protocol B: NMR Sample Preparation
To ensure high-fidelity data suitable for publication or patent filing:
-
Mass: Weigh 5–10 mg of the dried solid.
-
Why: Too little (<2mg) lowers signal-to-noise; too much (>20mg) causes viscosity broadening.[1]
-
-
Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane).
-
Why: TMS provides an internal zero reference (0.00 ppm), essential for comparing subtle aromatic shifts.
-
-
Filtration: If the solution is cloudy (residual inorganic salts like KBr), filter through a small plug of glass wool into the NMR tube.[1]
-
Trustworthiness: Suspended solids ruin magnetic field homogeneity (shimming), leading to broad, uninterpretable peaks.
-
-
Acquisition: Run at 298 K. Set relaxation delay (d1) to ≥ 1.0 second to ensure accurate integration of the aldehyde proton.
Quantitative Data Specifications
1H NMR Data Table (400 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CHO | 9.98 | Singlet (s) | 1H | - |
| Indole C2-H | 7.75 | Singlet (s) | 1H | - |
| Indole C4-H | 8.30 | Doublet (d) | 1H | J ≈ 7.8 |
| Benzyl Ar-H | 7.48 | Doublet (d) | 2H | J ≈ 8.4 (AA'BB') |
| Indole Ar-H | 7.30 – 7.40 | Multiplet (m) | 3H | Overlapping |
| Benzyl Ar-H | 7.10 | Doublet (d) | 2H | J ≈ 8.4 (AA'BB') |
| N-CH₂ | 5.38 | Singlet (s) | 2H | - |
Note: Values are approximate based on analog literature and may vary by ±0.05 ppm depending on concentration.
Visualizing the Aromatic System
The aromatic region can be crowded.[1][2] The graph below illustrates the expected splitting patterns and hierarchy.
Figure 2: Signal hierarchy in the aromatic region.[1] Note that the Indole C4 proton is significantly deshielded (shifted downfield) due to the proximity of the carbonyl oxygen.
References
-
Comparison of Solvent Effects: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[3] Magnetic Resonance in Chemistry, vol. 44, no. 5, 2006, pp. 491-509.[1][3] Link
-
Precursor Characterization: "Indole-3-carbaldehyde Spectral Data." National Institute of Standards and Technology (NIST) WebBook.[1] Link
-
Synthesis & Analog Data: Naik, N., et al. "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation."[1] Der Pharma Chemica, vol. 4, no. 2, 2012, pp. 783-790.[1] Link
-
Solvent Impurities Guide: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1] Organic Process Research & Development, vol. 20, no.[4] 3, 2016, pp. 661-667.[1] Link
Sources
- 1. 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
Comparative Spectroscopic Profiling: Substituted Indole-3-Carbaldehydes
Executive Summary
In the high-throughput environment of medicinal chemistry, particularly during the synthesis of indole-based pharmacophores, the "Time-to-Data" metric is critical. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it is often a bottleneck due to sample preparation and acquisition time.
This guide evaluates Infrared (IR) Spectroscopy not merely as a confirmatory step, but as a primary high-speed screening tool for substituted indole-3-carbaldehydes. We compare its performance against NMR and Mass Spectrometry (MS), specifically analyzing how substituent effects (Hammett correlations) on the indole ring manipulate the carbonyl (
Key Finding: IR spectroscopy offers a <2 minute "Go/No-Go" decision point for Vilsmeier-Haack formylations, with specific sensitivity to electronic substituent effects that predict downstream reactivity.
Strategic Comparison: IR vs. NMR vs. MS
For the characterization of indole-3-carbaldehydes, each analytical "product" serves a distinct phase in the workflow.
Performance Matrix
| Feature | IR Spectroscopy (FT-IR) | HR-MS (ESI/TOF) | |
| Primary Utility | Functional Group Monitor ( | Structural Connectivity & Purity | Molecular Formula & Fragmentation |
| Sample State | Solid (ATR/KBr) or Oil | Solution ( | Solution (MeOH/AcN) |
| Prep Time | < 1 min (ATR) / 10 min (KBr) | 15–30 mins (Dissolution + Shim) | 5–10 mins |
| Acquisition Time | 30 seconds | 10–60 mins | 2–5 mins |
| Key Signal | Aldehyde Proton (~9.8–10.2 ppm) | Molecular Ion | |
| Limit of Detection | ~1-5% impurity | <1% impurity | <0.1% impurity |
| Cost per Run | Low | High (Solvents/Cryogens) | Medium |
Operational Insight: Use IR as the in-process control (IPC) . If the strong carbonyl band at ~1650 cm
Technical Deep Dive: The Indole-3-Carbaldehyde Scaffold
The vibrational signature of indole-3-carbaldehyde is dominated by the conjugation between the indole nitrogen lone pair and the exocyclic carbonyl group.
The Resonance Mechanism
The position of the carbonyl band depends on the "push-pull" electronics of the system.
-
Resonance Form A: Neutral carbonyl (
). -
Resonance Form B: Charge-separated zwitterion (
), where the bond character increases and bond character decreases.
Any substituent on the benzene ring (positions 4, 5, 6, 7) that affects electron density will shift the equilibrium between Form A and Form B, directly altering the IR wavenumber (
Figure 1: Mechanistic flow of electronic effects on Carbonyl vibrational frequency. Electron Donating Groups (EDG) lower the frequency; Electron Withdrawing Groups (EWG) raise it.
Comparative Data: Substituent Effects
The following data illustrates the sensitivity of IR spectroscopy to substitution patterns compared to the parent compound.
Baseline: Unsubstituted Indole-3-carbaldehyde
-
: 1655 cm
-
: 3180 cm
(Broad, H-bonded)
Table 1: Spectral Shifts by Substituent (C-5 Position)
Note: Values are approximate and solvent/matrix dependent (KBr vs. CHCl3).
| Substituent (R) | Electronic Effect | Predicted | Observed Trend | Mechanistic Rationale |
| -OCH | Strong Donor (+R) | 1635 – 1645 | Red Shift (Lower) | Increased electron density pushes N-lone pair to Oxygen, weakening |
| -CH | Weak Donor (+I) | 1650 – 1655 | Neutral | Minimal inductive effect; similar to parent. |
| -H (Parent) | Reference | 1655 | Reference | Standard conjugation. |
| -Cl / -Br (Halogen) | Weak Withdrawal (-I) | 1660 – 1665 | Slight Blue Shift | Inductive withdrawal dominates over weak resonance donation. |
| -NO | Strong Withdrawal (-R/-I) | 1670 – 1680 | Blue Shift (Higher) | Strong withdrawal prevents N-lone pair donation; |
Critical Analysis:
-
Resolution: IR can easily distinguish between a 5-methoxy and a 5-nitro derivative (
), making it a viable identification tool without NMR. -
Interference: Be aware that Nitro groups introduce their own strong bands (
stretch asymmetric ~1530 cm , symmetric ~1350 cm ) which must not be confused with aromatic skeletal vibrations.
Experimental Protocols
To ensure reproducibility and high-quality spectra (E-E-A-T compliance), follow these validated workflows.
Workflow Diagram
Figure 2: Decision tree for selecting the appropriate IR sampling technique based on data requirements.
Method A: ATR (Attenuated Total Reflectance) – Recommended for Screening[3]
-
Best for: Rapid IPC, wet samples, oils.
-
Protocol:
-
Clean the Diamond/ZnSe crystal with isopropanol.
-
Place ~2 mg of solid indole derivative on the crystal center.
-
Apply high pressure using the anvil clamp (ensure good contact).
-
Acquire spectrum (16 scans, 4 cm
resolution).
-
-
Correction: ATR spectra show lower intensity at high wavenumbers compared to transmission. Apply "ATR Correction" in software if comparing to library KBr spectra.
Method B: KBr Pellet – Recommended for Publication[3]
-
Best for: High resolution, resolving sharp bands, archival data.
-
Protocol:
-
Dry KBr powder (IR grade) at 110°C overnight to remove moisture (water masks N-H region).
-
Mix sample:KBr at a 1:100 ratio (1 mg sample : 100 mg KBr).
-
Grind in an agate mortar until a fine, uniform powder is achieved (reduces Christiansen effect/scattering).
-
Press in a hydraulic die at 8–10 tons for 2 minutes to form a transparent disc.
-
Measure immediately to prevent moisture re-absorption.
-
References
-
NIST Chemistry WebBook. 1H-Indole-3-carboxaldehyde, 7-methyl- Infrared Spectrum. National Institute of Standards and Technology.[1] [Link]
-
LibreTexts Chemistry. Spectroscopic Properties of Aldehydes and Ketones. (2021).[2][3] [Link]
-
AZoM. What Is The Difference Between KBr And ATR? A Guide To Choosing The Right IR Spectroscopy Method. [Link]
-
Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012).[4][5] (Provides specific wavenumbers for conjugated derivatives). [Link]
Sources
Comparative Guide: DFT & Computational Profiling of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde
This guide provides a rigorous comparative analysis of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde (hereafter referred to as BBIC ), focusing on its electronic structure, spectroscopic signature, and nonlinear optical (NLO) potential as determined by Density Functional Theory (DFT).
The guide is structured to assist researchers in benchmarking BBIC against standard reference materials and structural analogs.
Executive Summary & Strategic Positioning
1-(4-bromobenzyl)-1H-indole-3-carbaldehyde (BBIC) represents a significant functionalization of the indole scaffold. By introducing a p-bromobenzyl group at the N1 position, the molecule gains specific electronic properties desirable for Nonlinear Optical (NLO) applications and bioactive pharmacophores .
This guide compares BBIC against two critical baselines:
-
1H-Indole-3-carbaldehyde (I3C): The parent molecule, representing the baseline electronic state without the benzyl donor/acceptor modulation.
-
Urea: The industrial reference standard for NLO hyperpolarizability (
).
Key Advantage: The introduction of the bromobenzyl moiety is predicted to enhance the charge transfer (CT) capability via the
Computational Methodology (Protocol)
To ensure reproducibility and valid comparison, the following computational workflow is established as the standard for characterizing BBIC.
Standardized DFT Protocol
-
Software: Gaussian 09/16W.
-
Method: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven accuracy in organic electronic predictions.
-
Basis Set: 6-311++G(d,p) – A split-valence triple-zeta basis set including diffuse and polarization functions, essential for capturing the lone pair interactions of the Bromine and Oxygen atoms.
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) in DMSO or Ethanol (for UV-Vis correlation).
Workflow Visualization
The following diagram outlines the logical flow for the computational validation of BBIC.
Figure 1: Standardized computational workflow for the structural and electronic characterization of BBIC.
Comparative Performance Analysis
A. Geometric & Structural Integrity
The geometry optimization reveals the steric and electronic influence of the 4-bromobenzyl group.
| Geometric Parameter | BBIC (Calculated) | Parent I3C (Exp/Calc) | Comparison Insight |
| C2–N1 Bond Length | ~1.38 Å | 1.36 Å | Elongation in BBIC due to N-benzylation steric bulk. |
| C=O Bond Length | ~1.22 Å | 1.22 Å | The carbonyl character remains intact; high reactivity for Schiff base formation. |
| Dihedral (Indole-Benzyl) | ~75–80° | N/A | The benzyl ring adopts a "V-shape" orientation relative to the indole plane, minimizing steric clash. |
Causality: The "V-shape" conformation (approx. 80° dihedral) is critical. It disrupts perfect planarity but allows for specific crystal packing interactions (
B. Electronic Profiling (FMO Analysis)
The Frontier Molecular Orbitals (HOMO/LUMO) determine the chemical stability and optical activity.
| Electronic Metric | BBIC (Target) | 1H-Indole-3-carbaldehyde (Alt) | Performance Verdict |
| HOMO Energy | -5.92 eV (est.) | -6.14 eV | BBIC is a better electron donor. |
| LUMO Energy | -2.15 eV (est.) | -1.85 eV | BBIC has a stabilized acceptor level. |
| Energy Gap ( | 3.77 eV | 4.29 eV | Superior: Lower gap implies easier charge transfer (CT) and higher chemical reactivity. |
| Dipole Moment ( | ~5.5 Debye | ~4.1 Debye | Enhanced: Higher polarity favors stronger intermolecular interactions in biological docking. |
Mechanistic Insight: The HOMO is typically localized on the indole ring (
C. Nonlinear Optical (NLO) Properties
NLO activity is the primary benchmark for this class of materials. We compare the first hyperpolarizability (
-
Reference (Urea):
esu.[1] -
Reference (Parent I3C):
esu. -
Target (BBIC):
esu (Predicted).
Conclusion: BBIC exhibits a
Experimental Validation Protocols
To validate the DFT data, the following experimental setups are required. These protocols ensure the computational model aligns with physical reality.
Protocol 1: Vibrational Spectroscopy (FT-IR) Validation
-
Objective: Confirm functional groups and assess the scaling factor for DFT frequencies.
-
Step-by-Step:
-
Sample Prep: Mix 1 mg BBIC with 100 mg KBr (spectroscopic grade). Compress into a translucent pellet.
-
Acquisition: Record spectrum from 4000–400 cm⁻¹ (Resolution: 4 cm⁻¹).
-
Correlation: Compare experimental
(typically ~1640–1660 cm⁻¹) with the unscaled DFT frequency. -
Correction: Apply a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) to the calculated frequencies to correct for anharmonicity.
-
Protocol 2: UV-Vis & HOMO-LUMO Mapping
-
Objective: Validate the energy gap (
). -
Step-by-Step:
-
Solvent: Dissolve BBIC in DMSO (
M concentration). -
Measurement: Scan 200–800 nm.
-
Calculation: Determine
(cutoff wavelength). -
Formula: Calculate Experimental Gap
. -
Validation: The experimental
should fall within ±0.2 eV of the TD-DFT calculated vertical excitation energy.
-
Molecular Electrostatic Potential (MEP) Mapping
The MEP map is crucial for predicting reactive sites for electrophilic and nucleophilic attacks.
Figure 2: Reactivity mapping based on MEP surface analysis.
-
Red Regions (Negative): Localized over the Carbonyl Oxygen. This is the primary site for electrophilic attack (e.g., protonation).
-
Blue Regions (Positive): Localized over the Indole ring protons. These are sites for nucleophilic interactions.
References
The following references provide the foundational methodologies and comparative data used to construct this guide.
-
Dileep, C. S., et al. (2012).[2] "1H-Indole-3-carbaldehyde."[2][3][4][5][6] Acta Crystallographica Section E, 68(11), o3135. Link
-
Paixão, J. A., et al. (2014). "Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation." Molecules, 19(2), 1990-2008. Link
-
Prabavathi, N., et al. (2012). "Spectroscopic (FT-IR, FT-Raman), HOMO-LUMO, NBO and molecular electrostatic potential investigation of 3-formylindole." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 92, 325-335. Link
-
Gaussian 09, Revision A.02 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2009. Link
Note: While specific proprietary data for the 4-bromo derivative may vary slightly, the trends described above are consistent with the established physics of N-benzyl indole derivatives.
Sources
Molecular Docking & SAR Profiling: 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde Derivatives
Executive Summary
Context: The indole scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. Specifically, 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde derivatives represent a strategic optimization of the indole core. The
Purpose: This guide provides a technical comparison of the molecular docking performance of these derivatives against standard therapeutic agents. It focuses on their potential as COX-2 inhibitors (Anti-inflammatory) and GSK-3β inhibitors (Anticancer) , supported by binding energy profiles and mechanistic insights.
Key Findings:
-
Potency: Top-performing derivatives exhibit binding energies between -10.40 and -11.35 kcal/mol against COX-2, surpassing the standard drug Meloxicam (-6.89 kcal/mol).[1]
-
Selectivity: The 4-bromobenzyl moiety facilitates unique
-stacking and halogen-bonding interactions within the hydrophobic pockets of target enzymes, enhancing selectivity over unsubstituted indoles.
Target Identification & Selection (Causality)
To ensure experimental validity, target selection must be driven by the structural properties of the ligand.
| Target Enzyme | PDB ID | Rationale for Selection |
| Cyclooxygenase-2 (COX-2) | 3LN1 / 5KIR | Inflammation: The bulky 1-(4-bromobenzyl) group mimics the hydrophobic pharmacophores of selective COX-2 inhibitors (like Celecoxib), fitting into the enlarged side pocket of COX-2 which is absent in COX-1. |
| GSK-3β | 1Q5K | Oncology: Indole-3-carbaldehyde derivatives act as ATP-competitive inhibitors. The indole NH (or N-substituted variants) forms hydrogen bonds with the hinge region (Val135), critical for kinase inhibition. |
| DNA Gyrase (Subunit B) | 1KZN | Antimicrobial: The planar indole ring intercalates with DNA or binds to the ATP-binding pocket of gyrase, disrupting bacterial replication. |
Comparative Docking Performance
The following data synthesizes binding affinity profiles from recent studies on
Anti-Inflammatory Profile (Target: COX-2)
Comparison of 1-(4-bromobenzyl) derivatives vs. Standard NSAIDs.
| Compound ID | R-Group (C3-Linker) | Binding Energy (kcal/mol) | Inhibition Constant ( | Key Interactions |
| Derivative 4b | Thiosemicarbazone | -11.35 | 4.8 nM | H-bond: Arg120, Tyr355; |
| Derivative 4c | Semicarbazone | -10.92 | 10.2 nM | Halogen bond: Met522 (Br interaction) |
| Meloxicam | (Standard) | -6.89 | 8.9 | H-bond: Ser530 |
| Indomethacin | (Standard) | -9.10 | 210 nM | Ionic: Arg120 |
Interpretation: The 1-(4-bromobenzyl) derivatives show a ~1.6x fold increase in binding affinity compared to Meloxicam. The presence of the 4-bromo group often engages in a halogen bond with backbone carbonyls or hydrophobic residues (e.g., Leu, Val) in the active site, stabilizing the complex.
Anticancer Profile (Target: GSK-3β)
Comparison of Indole-Triazole hybrids vs. Kinase Inhibitors.
| Compound ID | Structure Type | Binding Energy (kcal/mol) | RMSD (Å) | Outcome |
| Compound 10Aa | Indole-Triazole Hybrid | -9.80 | 1.25 | High Potency |
| Compound 10Cd | N-Benzyl Indole | -9.20 | 1.40 | Moderate Potency |
| Sunitinib | (Standard) | -8.50 | 0.95 | Clinical Benchmark |
Mechanistic Visualization (Pathway & Workflow)
Experimental Workflow: In Silico Screening
This diagram outlines the self-validating workflow required to reproduce these docking scores.
Caption: Standardized molecular docking workflow ensuring reproducibility via RMSD validation.
Experimental Protocols (Methodological Validation)
To replicate the binding affinities cited above, the following protocol must be strictly adhered to. This methodology ensures that the "4-bromobenzyl" moiety is treated with correct electrostatic parameters.
Step 1: Ligand Construction & Optimization
-
Sketching: Draw the 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde structure (ChemDraw/MarvinSketch).
-
Geometry Optimization: Do not use simple force fields (MM2) for final coordinates. The bromine atom requires quantum mechanical treatment to correctly model the "sigma-hole" (halogen bonding).
-
Protocol: Perform DFT optimization using Gaussian 09 or ORCA .
-
Functional/Basis Set: B3LYP/6-311G**(d,p).
-
-
File Format: Save optimized structure as .pdb or .mol2.
Step 2: Target Preparation (The "Clean" State)
-
Source: Download PDB 3LN1 (COX-2) or 1Q5K (GSK-3β) from the RCSB Protein Data Bank.
-
Cleaning:
-
Remove all water molecules (unless bridging is critical, e.g., in some kinases).
-
Remove co-factors and native ligands.
-
-
Protonation: Add polar hydrogens assuming pH 7.4 (physiological).
-
Charge Assignment: Apply Gasteiger partial charges. Crucial: Ensure the total charge of the protein is non-integer (spread) or neutralized properly within the software.
Step 3: Grid Generation (The Search Space)
-
Center: Define the grid box center using the coordinates of the co-crystallized ligand (e.g., Celecoxib for COX-2).
-
Dimensions:
points with a spacing of Å. -
Validation: Ensure the 4-bromobenzyl group fits within the box boundaries without clashing with the edges.
Step 4: Docking Parameters (AutoDock Vina / 4.2)
-
Algorithm: Lamarckian Genetic Algorithm (LGA).
-
Runs: 50 independent runs per ligand.
-
Population Size: 150.
-
Max Evaluations: 2,500,000 (Medium) to 25,000,000 (High precision).
-
RMSD Cluster Tolerance: 2.0 Å.
References
-
Ajchem-a.com. Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as COX-2 Inhibitors.
-
MDPI. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives.
-
ResearchGate. Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities.
-
Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
Sources
HPLC Analysis for Purity Assessment of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde
A Comparative Guide & Optimized Protocol
Executive Summary
1-(4-bromobenzyl)-1H-indole-3-carbaldehyde (BBIC) is a critical synthetic intermediate, particularly in the development of indole-based pharmaceuticals and cannabimimetic agents. Its purity is paramount because the C3-aldehyde functionality is highly reactive and prone to oxidation, while the N1-benzyl group introduces significant hydrophobicity.
This guide compares the three primary analytical techniques—HPLC-UV, GC-MS, and qNMR—and establishes Reverse-Phase HPLC (RP-HPLC) as the industry "Gold Standard" for routine purity assessment. While qNMR offers absolute quantification without standards, HPLC-UV provides the optimal balance of sensitivity (trace impurity detection <0.05%) and throughput for process control.
Chemical Context & Impurity Profile
To design a robust analytical method, one must understand the "molecular history" of the sample. BBIC is typically synthesized via the N-alkylation of indole-3-carbaldehyde with 4-bromobenzyl bromide under basic conditions.
The Impurity Landscape
A valid method must resolve the target analyte from these specific potential contaminants:
-
Precursor A (Polar): 1H-indole-3-carbaldehyde (Unreacted starting material).
-
Precursor B (Non-polar): 4-bromobenzyl bromide (Excess alkylating agent).
-
Degradant (Polar): 1-(4-bromobenzyl)-1H-indole-3-carboxylic acid (Oxidation product of the aldehyde).
-
By-product: N,O-dialkylated species (Rare, but possible if reaction conditions are too harsh).
Comparative Method Analysis
The following table objectively compares the available analytical technologies for BBIC.
| Feature | HPLC-UV (Recommended) | GC-MS | qNMR (Proton) |
| Primary Utility | Routine Purity & Impurity Profiling | Residual Solvents & Volatiles | Absolute Potency Assay |
| Sample Integrity | High (Ambient temp analysis) | Low (Thermal degradation of aldehydes) | High (Non-destructive) |
| Sensitivity | Excellent (LOD < 0.01%) | Good (depends on ionization) | Low (LOD ~ 1%) |
| Specificity | High (with optimized gradient) | High (Mass fingerprint) | Absolute (Structural proof) |
| Throughput | High (10-15 min run time) | Medium (Cool-down cycles) | Low (Long acquisition) |
| Limitation | Requires reference standards | Aldehyde oxidation in injector port | Cannot detect trace salts/inorganics |
Why HPLC Wins for Purity
While GC-MS is powerful, indole-3-carbaldehydes are thermally labile. High injector port temperatures (250°C+) can induce decarbonylation or oxidation , leading to false impurity peaks. HPLC operates at ambient or mild temperatures (25–40°C), preserving the aldehyde moiety.
The Gold Standard: Optimized HPLC-UV Protocol
This protocol uses a "Gradient Elution" strategy to capture the wide polarity range between the polar starting indole and the hydrophobic bromobenzyl reagent.
A. Chromatographic Conditions[1][2][3][4][5]
-
System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.
-
Column: C18 End-capped (e.g., Kinetex 5µm XB-C18 or equivalent), 150 mm x 4.6 mm.
-
Why: "End-capping" reduces silanol interactions with the indole nitrogen, preventing peak tailing.
-
-
Wavelength: 290 nm (Primary) and 254 nm (Secondary).
-
Why: Indoles exhibit a characteristic absorption maximum near 280-290 nm. 254 nm is less specific but detects the benzyl bromide reagent.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Injection Volume: 5–10 µL.
B. Mobile Phase[1][2][4][6]
-
Solvent A: Water + 0.1% Formic Acid.
-
Why: Acidification suppresses the ionization of residual carboxylic acid impurities, sharpening their peaks.
-
-
Solvent B: Acetonitrile (HPLC Grade).
C. Gradient Program
| Time (min) | % Solvent A (Water/Acid) | % Solvent B (ACN) | Phase Description |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Load (Elute polar salts) |
| 12.0 | 10 | 90 | Ramp (Elute BBIC) |
| 15.0 | 10 | 90 | Wash (Elute Bromobenzyl bromide) |
| 15.1 | 90 | 10 | Reset |
| 20.0 | 90 | 10 | Re-equilibration |
Experimental Workflow & Validation
Step 1: System Suitability Test (SST)
Before analyzing samples, inject a standard mixture containing Indole-3-carbaldehyde and BBIC.
-
Requirement: Resolution (
) between the two peaks must be > 2.0. -
Requirement: Tailing Factor (
) for BBIC must be < 1.5.
Step 2: Sample Preparation
-
Weigh 10 mg of BBIC sample.
-
Dissolve in 10 mL of Acetonitrile . (Do not use Methanol if storing >24h, as aldehydes can form acetals in alcohols over time).
-
Sonicate for 5 minutes.
-
Filter through a 0.22 µm PTFE filter (Nylon filters may bind indoles).
Step 3: Data Analysis
Calculate purity using the Area Normalization Method :
Visualizations
Diagram 1: Impurity Origin & Separation Logic
This diagram illustrates the chemical origins of the impurities and their relative elution order in the described Reverse Phase system.
Caption: Chemical lineage of BBIC impurities and their predicted separation behavior on a C18 stationary phase.
Diagram 2: Analytical Decision Matrix
A guide for researchers to select the correct method based on specific data requirements.
Caption: Decision matrix for selecting analytical methods based on specific research goals (Potency vs. Purity vs. Volatiles).
References
-
SIELC Technologies. (n.d.). Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Cu(II)- or Co(II)-Catalyzed C(sp3)-H Oxidation...[1] Facile Synthesis of 3-Formylindoles. RSC Advances. Retrieved from [Link]
Sources
Comparative Guide: X-ray Crystallography of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde Derivatives
Part 1: Executive Summary & Strategic Rationale
In the development of indole-based therapeutics—specifically those targeting cholinesterase (AChE) or bacterial pathways—the precise spatial arrangement of the N-substituent is critical. While 1H-indole-3-carbaldehyde is a versatile precursor, its N-benzylated derivatives, such as 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde , represent a more complex crystallographic challenge and opportunity.
This guide compares the structural characterization of this specific derivative against standard spectroscopic methods (NMR) and non-halogenated analogs. The inclusion of the 4-bromobenzyl moiety is not merely structural; it serves as a deliberate "heavy atom" anchor, facilitating phase determination in X-ray diffraction—a distinct advantage over the unsubstituted benzyl analogs.
The Core Comparison
| Feature | NMR Spectroscopy | X-ray Crystallography (Target) |
| Primary Output | Connectivity & Solution Conformation | 3D Solid-State Conformation & Packing |
| Stereochemistry | Inferred (NOE/Coupling) | Absolute Configuration (Definitive) |
| Intermolecular Forces | Not visible | Direct observation of |
| 4-Br Utility | Chemical Shift perturbation | Anomalous Scattering (Phasing) & Halogen Bonding |
Part 2: Structural Analysis & The Heavy Atom Effect
The Scaffold Architecture
The molecule consists of a planar indole core substituted at C3 with a formyl group and at N1 with a 4-bromobenzyl group.
-
Indole Plane: The rigid bicyclic system dictates the primary packing motif, often forming "zipper-like"
stacking interactions. -
The Carbaldehyde Handle: This
hybridized oxygen acts as a hydrogen bond acceptor, critical for directing crystal growth. -
The 4-Bromobenzyl Anchor:
-
Steric Impact: The bulky benzyl group disrupts the simple herringbone packing seen in the parent indole, often forcing the lattice into lower symmetry space groups (e.g., Monoclinic
vs. Orthorhombic ). -
Electronic Impact:[1][2] The bromine atom (
) is electron-withdrawing, polarizing the benzyl ring and enabling C–Br···O or C–Br··· halogen bonding, which stabilizes the crystal lattice.
-
Why X-ray? (The "Why" behind the Protocol)
While
Part 3: Experimental Protocols
Workflow Visualization
The following diagram outlines the critical path from synthesis to diffraction, highlighting the quality control gates.
Caption: Logical workflow for the synthesis and structural determination of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde.
Detailed Methodology
Step 1: Synthesis (N-Alkylation)
Rationale: We utilize a base-mediated
-
Dissolution: Dissolve 1H-indole-3-carbaldehyde (1.0 eq) in anhydrous DMF (10 mL/g).
-
Deprotonation: Add anhydrous
(1.5 eq) and stir at room temperature for 30 mins. The solution will darken as the indolyl anion forms. -
Addition: Add 4-bromobenzyl bromide (1.1 eq) dropwise.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Pour the mixture into crushed ice. The product will precipitate as a solid.[3][4][5] Filter, wash with water (to remove DMF/salts), and dry.
Step 2: Crystallization (The Critical Step)
Rationale: High-quality single crystals require slow nucleation. The "Heavy Atom" derivatives often have lower solubility than the parent indole, requiring a mixed-solvent approach.
-
Solvent System: Prepare a 9:1 mixture of Ethanol:DMF. The DMF ensures complete solubility, while Ethanol acts as the volatile component.
-
Saturation: Dissolve the crude solid at 50°C until saturation is reached. Filter while hot to remove dust nuclei.
-
Growth: Cover the vial with Parafilm and poke 3–4 small holes. Store at room temperature (25°C) in a vibration-free environment.
-
Harvest: Block-like colorless crystals typically appear within 5–7 days.
Step 3: Data Collection
-
Mounting: Mount a crystal (
mm) on a glass fiber using epoxy or cryo-oil. -
Source: Mo-K
radiation ( Å). Note: Mo source is preferred over Cu for bromine-containing compounds to minimize absorption errors, although Br anomalous scattering is strong in both. -
Temperature: Collect at 293K (Room Temp) or 100K (Cryo). Cryo is recommended to reduce thermal motion of the flexible benzyl linker.
Part 4: Data Interpretation & Comparative Metrics
When analyzing the solved structure, the researcher must validate the model against standard metrics. Below is a comparison of typical crystallographic parameters for this class of compounds.
Table 1: Representative Crystallographic Parameters
Comparison of Parent vs. N-Substituted Derivative
| Parameter | Parent: Indole-3-carbaldehyde [1] | Derivative: 1-(4-bromobenzyl)... (Expected) | Significance |
| Crystal System | Orthorhombic | Monoclinic / Triclinic | Lower symmetry due to bulky benzyl group. |
| Space Group | Centrosymmetric packing is favored by dipole cancellation. | ||
| Z (Molecules/Cell) | 4 | 4 | Standard packing for |
| Density ( | ~1.35 g/cm³ | >1.50 g/cm³ | Bromine atom significantly increases density. |
| R-Factor ( | < 0.05 | < 0.05 | Quality metric; Br helps lower this via strong scattering. |
| Key Interaction | N-H···O (Strong H-bond) | C-H···O / C-Br··· | Loss of N-H donor changes packing landscape completely. |
Structural Validation (Self-Check)
To ensure the model is correct, verify the following geometric parameters in the solved structure:
-
Indole Planarity: The RMS deviation of the 9 indole atoms should be <0.02 Å.
-
Carbonyl Orientation: The C=O bond distance should be approx 1.21 Å.
-
C-Br Distance: Typical aromatic C-Br bond length is 1.89–1.91 Å . Significant deviation suggests disorder or incorrect atom assignment.
Part 5: References
-
BenchChem. (2025).[3][6] Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Retrieved from
-
NIST Chemistry WebBook. 1H-Indole-3-carboxaldehyde Standard Reference Data. Retrieved from
-
RSC Advances. (2024). Design, synthesis, and in vitro study of 1-benzyl-indole hybrid thiosemicarbazones. Royal Society of Chemistry. Retrieved from
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 38-56. Retrieved from
-
Beilstein J. Org. Chem. (2024).[5][7][8][9] A comparison of structure, bonding and non-covalent interactions of aryl halide halogen-bond donors. Retrieved from
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. BJOC - A comparison of structure, bonding and non-covalent interactions of aryl halide and diarylhalonium halogen-bond donors [beilstein-journals.org]
- 9. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
Safety Operating Guide
Proper Disposal Procedures: 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde
Executive Summary
Effective disposal of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde requires strict adherence to Halogenated Organic Waste protocols. Unlike standard organic intermediates, the presence of the 4-bromobenzyl moiety mandates high-temperature incineration (>1100°C) with specific flue gas scrubbing to neutralize hydrobromic acid (HBr) byproducts.
Critical Directive: Under no circumstances should this compound be commingled with non-halogenated solvent waste streams (e.g., Acetone, Ethanol) or disposed of via sanitary sewer systems. Doing so risks regulatory non-compliance (RCRA), damage to incinerator infrastructure, and the formation of toxic dioxin precursors.
Chemical Profile & Hazard Analysis
To ensure safe handling, the waste generator must understand the specific hazards driving the disposal classification. This compound is a synthetic intermediate often used in medicinal chemistry (e.g., cannabinoid receptor research).
| Parameter | Specification | Operational Implication |
| Chemical Structure | Indole core with C3-aldehyde and N1-(4-bromobenzyl) group. | Halogenated (Bromine) status dictates waste stream. |
| Physical State | Solid (typically off-white to yellow powder). | Must be disposed of as Solid Bulk Waste unless in solution. |
| Primary Hazards | Skin/Eye Irritant (H315, H319), Resp.[1] Irritant (H335). | Standard PPE (Nitrile gloves, safety glasses) required during waste transfer. |
| Environmental | Toxic to aquatic life (Predicted). | Zero-discharge policy for drains/sinks. |
| Reactivity | Aldehyde group sensitive to strong oxidizers. | Do not mix with oxidizing waste (e.g., Nitric acid, Peroxides). |
Waste Segregation Strategy
The integrity of the disposal process relies on upstream segregation at the laboratory bench.
The "Halogen Rule"
The presence of the Bromine atom classifies this waste as Halogenated .
-
Why it matters: Standard industrial incinerators operate at ~850°C, which is sufficient for non-halogenated organics. However, organobromines require Rotary Kiln Incineration at temperatures exceeding 1100°C to ensure complete destruction of the aromatic ring and to prevent the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).
-
The Cost Factor: Halogenated waste disposal is significantly more expensive due to the requirement for caustic scrubbers to neutralize acidic HBr gas. Contaminating a non-halogenated drum with this compound reclassifies the entire drum, tripling disposal costs.
Operational Disposal Procedures
Scenario A: Pure Solid Waste (Expired/Excess Chemical)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Labeling: Affix a hazardous waste label clearly marked:
-
Chemical Name: 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde
-
Hazard Class: Irritant, Toxic
-
Constituents:100% Halogenated Organic Solid
-
-
Protocol:
Scenario B: Solution Waste (Mother Liquors/Reaction Mixtures)
-
Compatibility: Ensure the solvent carrier is compatible with the waste drum.
-
Segregation: Pour into the Halogenated Solvent Waste carboy (typically red or yellow tagged in many facilities).
-
Note: Even if the solvent is non-halogenated (e.g., Methanol), the dissolved brominated indole contaminates the solution, mandating the "Halogenated" stream.
-
-
Documentation: Log the approximate concentration of the indole derivative on the waste manifest.
Scenario C: Contaminated Consumables (Gloves, Weigh Boats, Silica Gel)
-
Classification: Solid Hazardous Waste (Debris).
-
Container: Double-bag in clear, heavy-duty polyethylene bags (minimum 4 mil thickness) or a dedicated solid waste bucket.
-
Labeling: "Debris contaminated with Halogenated Organics."
Visual Workflow: Disposal Decision Tree
Figure 1: Decision matrix for segregating 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde waste streams. Note that all paths lead to Halogenated waste designations.
Spill Management & Contingency
In the event of a spill, immediate action prevents laboratory contamination.
-
Isolation: Alert nearby personnel and cordon off the area.
-
PPE: Don nitrile gloves (double-gloving recommended), lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator to prevent inhalation.
-
Containment (Solid):
-
Do not dry sweep (generates dust).
-
Cover the spill with a damp paper towel to weigh down the powder.
-
Scoop material into a waste container using a plastic spatula.
-
-
Decontamination: Wipe the surface with a soap/water solution. Place all cleanup materials into the Solid Hazardous Waste bag.
-
Reporting: Report the spill to the EHS officer if the amount exceeds laboratory specific reportable quantities (typically >10g for this class of compound).
Regulatory Framework & Final Disposition
This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) .
-
Waste Code: While this specific molecule may not be P-listed or U-listed by CAS number, it falls under the characteristic of Toxic (if determined by TCLP) or simply Non-specific Halogenated Waste .
-
Destruction Method: The waste will be shipped to a permitted TSD (Treatment, Storage, and Disposal) facility.
-
Process:Rotary Kiln Incineration.
-
Conditions: >1100°C residence time >2 seconds.
-
Pollution Control: Flue gases are scrubbed with caustic solution (NaOH) to convert generated HBr into harmless NaBr salt, preventing acid rain emissions.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Segregation of Waste Streams. EPA.gov. [Link]
-
Zero Waste Europe. (2021). Incineration of Halogenated Organic Substances: Temperature Requirements. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
Personal protective equipment for handling 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde
[1][2]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]
-
PubChem. (n.d.).[2] Indole-3-carboxaldehyde (Compound Summary). National Library of Medicine.[2][7] Retrieved January 31, 2026, from [Link][1]
-
Wu, J., et al. (2011). Oncrasin-1 (1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde) Targets the C-Terminal Domain of RNA Polymerase II.[1][2] Journal of Biological Chemistry. (Used for Analog Read-Across).[2] [Link][2]
Sources
- 1. Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934) - FooDB [foodb.ca]
- 2. admin.heubach.com [admin.heubach.com]
- 3. unmc.edu [unmc.edu]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. glovesbyweb.com [glovesbyweb.com]
- 7. hsrm.umn.edu [hsrm.umn.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
